(Benzyloxy)(methyl)amine
Description
BenchChem offers high-quality (Benzyloxy)(methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Benzyloxy)(methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-phenylmethoxymethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-10-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANNBWVHGOIPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22513-22-0 | |
| Record name | (benzyloxy)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Part 1: Executive Summary & Strategic Analysis
An In-Depth Technical Guide to the Synthesis of (Benzyloxy)(methyl)amine
(Benzyloxy)(methyl)amine, chemically defined as
Unlike simple amines, the N-O bond introduces unique reactivity and stability challenges. Direct alkylation of hydroxylamine often results in poly-alkylation mixtures (
Retrosynthetic Logic
To achieve the target (1) with high regioselectivity, we disconnect at the
Figure 1: Retrosynthetic disconnection showing the stepwise construction of the N-methyl-O-benzyl core to ensure mono-methylation.
Part 2: Primary Protocol – The "Gold Standard" (Boc-Route)
This protocol is recommended for drug development workflows where purity (>98%) is paramount. It utilizes a carbamate protecting group to strictly enforce mono-methylation.
Target: (Benzyloxy)(methyl)amine Hydrochloride CAS: 35607-26-4 (HCl salt) | 6265-86-7 (Free base)
Phase 1: Boc-Protection of -Benzylhydroxylamine
Objective: Mask the nitrogen to control nucleophilicity.
-
Setup: Charge a round-bottom flask with
-benzylhydroxylamine hydrochloride (1.0 equiv) and Dichloromethane (DCM) ( ). -
Base Addition: Cool to
. Add Triethylamine ( ) (2.2 equiv) dropwise. The solution will become cloudy as forms. -
Protection: Add Di-tert-butyl dicarbonate (
) (1.1 equiv) in one portion. -
Reaction: Warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (
) is less polar than the starting material. -
Workup: Wash with
, saturated , and brine. Dry over and concentrate.
Phase 2: -Methylation
Objective: Introduce the methyl group regioselectively.
-
Activation: Dissolve the Phase 1 intermediate (1.0 equiv) in anhydrous DMF (
) under Nitrogen/Argon. Cool to . -
Deprotonation: Add Sodium Hydride (60% dispersion in oil) (1.2 equiv) portion-wise.
-
Caution: Vigorous
gas evolution. Vent properly. Stir for 30 min until gas evolution ceases.
-
-
Alkylation: Add Methyl Iodide (
) (1.2–1.5 equiv) dropwise via syringe. -
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Quench & Extraction: Quench carefully with water. Extract with Ethyl Acetate (
). Wash organic layer extensively with water (to remove DMF) and brine.-
Checkpoint: Result is
-Boc- -methyl- -benzylhydroxylamine .
-
Phase 3: Deprotection & Salt Formation
Objective: Remove the Boc group to release the secondary amine salt.
-
Dissolution: Dissolve the methylated intermediate in DCM or Dioxane .
-
Acidolysis:
-
Isolation:
-
For HCl Salt: The product often precipitates. Dilute with Diethyl Ether (
) to maximize precipitation. Filter and wash with cold ether.[5] -
For Free Base: Concentrate, neutralize with saturated
, and extract into DCM.
-
-
Final Product: (Benzyloxy)(methyl)amine Hydrochloride .
-
Appearance: White hygroscopic solid.
-
Part 3: Alternative Protocol – Direct Alkylation
Use Case: Rapid generation of material where chromatography is acceptable and yield is less critical.
Reaction:
-
Reagents: Dissolve
-benzylhydroxylamine free base (1.0 equiv) in THF or acetonitrile . -
Base: Add
(1.5 equiv). -
Alkylation: Add Methyl Iodide (0.9 equiv) slowly at
.-
Note: Using a slight deficit of
helps prevent over-methylation to the dimethyl species ( ).
-
-
Purification: The crude mixture will contain starting material, product, and dimethyl byproduct. Separation requires careful flash chromatography (Silica gel; Hexane/EtOAc gradient).
Part 4: Data Consolidation & Quality Control
Physicochemical Properties
| Property | Value | Notes |
| Formula | Free Base | |
| MW | Free Base | |
| Boiling Point | Oil (Free Base) | |
| Melting Point | Hydrochloride Salt | |
| Solubility | DCM, MeOH, Water (Salt) | Free base is lipophilic |
Spectroscopic Validation (Diagnostic Signals)
To validate your synthesis, look for these specific NMR signatures. The absence of the Boc peak (
-
NMR (
, - Free Base):- : Aromatic protons (Benzyl).
-
:
(Benzylic methylene). -
:
(Methyl group). -
:
(Exchangeable).
-
NMR (
, ):- (Aromatic).
-
(
). -
(
).
Part 5: Safety & Handling
-
Toxicity: Hydroxylamines are potential mutagens and should be handled in a fume hood. Methyl Iodide is a potent alkylating agent and suspected carcinogen.
-
Stability: The free base is prone to oxidation and should be stored under inert gas (Argon) at
. The hydrochloride salt is stable at room temperature but is hygroscopic. -
Energetics: While benzyl ethers are generally stable, avoid heating the distillation residue of hydroxylamine derivatives to dryness due to potential thermal instability.
References
-
Preparation of N-Methyl-O-benzylhydroxylamine (Boc Route). Source: BioRxiv, 2026. "A room-temperature 89Zr4+ radiolabelling strategy..." [Link]
-
Synthesis of O-benzyl-N-methylhydroxylamine via Acid Hydrolysis. Source: Royal Society of Chemistry, Biomimetic ferrichrome motifs. [Link]
-
Direct Alkylation Protocol (O-Benzyl-N-methyl hydroxylamine). Source: PrepChem / US Patent 4,906,667. [Link]
-
Hydroxamic Acid-Based HDAC Inhibitor Synthesis. Source: PMC / J Med Chem. "Identification and Characterization of AES-135..." [Link]
Sources
Physicochemical properties of (Benzyloxy)(methyl)amine
An In-depth Technical Guide to the Physicochemical Properties of (Benzyloxy)(methyl)amine
Abstract
(Benzyloxy)(methyl)amine, also known as N-Methyl-O-benzylhydroxylamine, is a versatile organic compound with applications as a key intermediate and building block in synthetic chemistry. Its unique structure, combining a benzyloxy group with a methylamino moiety, imparts specific physicochemical characteristics that are critical for its handling, reaction optimization, and integration into drug discovery pipelines. This guide provides a comprehensive overview of the core physicochemical properties of (Benzyloxy)(methyl)amine, detailing its molecular identity, analytical characterization methodologies, reactivity profile, and essential safety protocols. The content herein is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for laboratory and industrial applications.
Introduction and Molecular Identity
(Benzyloxy)(methyl)amine (CAS No: 22513-22-0) is a substituted hydroxylamine derivative.[1] Understanding its fundamental structure is the first step in predicting its behavior in various chemical and biological systems. The presence of an aromatic ring, a flexible ether linkage, and a nitrogen atom defines its reactivity and physical properties.
Caption: 2D Molecular Structure of (Benzyloxy)(methyl)amine.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N-phenylmethoxymethanamine | [1] |
| Synonyms | (benzyloxy)(methyl)amine, N-Methyl-O-benzylhydroxylamine | [1][2] |
| CAS Number | 22513-22-0 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Canonical SMILES | CNOCC1=CC=CC=C1 | [3] |
| InChIKey | IANNBWVHGOIPRN-UHFFFAOYSA-N |[1] |
Core Physicochemical Properties
The physicochemical properties of a compound govern its solubility, stability, and suitability for specific applications. The data presented below are derived from computational models, which provide valuable estimates for guiding experimental design.
Table 2: Summary of Physicochemical Data
| Property | Value | Implication & Scientific Rationale |
|---|---|---|
| Molecular Weight | 137.18 g/mol | A low molecular weight suggests good potential for oral bioavailability, aligning with general guidelines in drug discovery (e.g., Lipinski's Rule of Five).[1] |
| Exact Mass | 137.08406 Da | Essential for high-resolution mass spectrometry (HRMS) analysis, allowing for unambiguous confirmation of elemental composition.[1] |
| XLogP3 (Lipophilicity) | 1.7 | This moderate value indicates a balance between hydrophilicity and lipophilicity. It suggests reasonable solubility in both organic solvents and, to a lesser extent, aqueous media, which is often desirable for compounds intended for biological systems.[1] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | A low TPSA value is predictive of good cell membrane permeability. This property is critical for the development of orally active drugs and other molecules that need to cross biological barriers.[1] |
| Hydrogen Bond Donor Count | 1 | The single N-H group can act as a hydrogen bond donor, contributing to its interaction with polar solvents and biological targets. |
| Hydrogen Bond Acceptor Count | 2 | The nitrogen and oxygen atoms can both act as hydrogen bond acceptors, further influencing solubility and receptor binding. |
| Rotatable Bond Count | 3 | The number of rotatable bonds indicates a degree of conformational flexibility, which can be crucial for binding to a specific protein or receptor active site. |
Analytical Characterization and Methodologies
Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of (Benzyloxy)(methyl)amine. A multi-technique approach ensures a comprehensive and trustworthy assessment.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the cornerstone for structural elucidation. For (Benzyloxy)(methyl)amine, a standard analysis would involve both ¹H and ¹³C NMR.
-
¹H NMR Rationale: This technique provides information on the number and types of protons and their neighboring environments. Expected signals would include:
-
A multiplet in the aromatic region (~7.2-7.4 ppm) for the five protons of the phenyl group.
-
A singlet at ~4.5-5.0 ppm for the two benzylic protons (-O-CH₂-Ph).
-
A singlet for the three methyl protons (-N-CH₃).
-
A broad singlet for the N-H proton, the chemical shift of which can vary depending on solvent and concentration.
-
-
¹³C NMR Rationale: This confirms the carbon framework of the molecule. Distinct signals are expected for the aromatic carbons, the benzylic carbon, and the methyl carbon.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. For a secondary amine like (Benzyloxy)(methyl)amine, key absorption bands would be:
-
N-H Stretch: A single, weak to medium band in the 3350-3310 cm⁻¹ region.[4]
-
C-N Stretch: A band in the 1335-1250 cm⁻¹ range, characteristic of aromatic amines.[4]
-
Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.
-
N-H Wag: A strong, broad band between 910-665 cm⁻¹, confirming a primary or secondary amine.[4]
Mass Spectrometry (MS) MS is employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity. High-resolution MS (HRMS) is particularly powerful for verifying the exact mass and, by extension, the molecular formula.[5] Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can aid in identification in complex matrices.[3]
Chromatographic Purity Assessment
Chromatographic methods are essential for quantifying the purity of a sample and identifying any impurities.
Caption: A generalized workflow for HPLC-based purity determination.
Experimental Protocol: Purity Determination by Reverse-Phase HPLC
This protocol describes a self-validating system for assessing the purity of (Benzyloxy)(methyl)amine. The choice of a C18 column is based on the compound's moderate lipophilicity, ensuring good retention and separation from more polar or non-polar impurities.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Causality: TFA is used as an ion-pairing agent to improve peak shape for the basic amine functionality.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of (Benzyloxy)(methyl)amine and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Trustworthiness: Precise weighing and dilution are critical for quantitative accuracy.
-
-
Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Expertise: A gradient elution is chosen to ensure that impurities with a wide range of polarities are effectively separated and eluted from the column.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Reactivity, Stability, and Handling
A thorough understanding of a compound's reactivity and hazards is non-negotiable for safe and effective laboratory work.
Chemical Stability and Reactivity
(Benzyloxy)(methyl)amine is a versatile reagent. The amine functionality allows it to participate in various N-alkylation and acylation reactions.[6][7] The benzyloxy group, while relatively stable, can be cleaved under certain conditions, such as catalytic hydrogenation, a common strategy for deprotection in multi-step syntheses. The compound should be stored in a cool, dry, well-ventilated area, preferably under an inert atmosphere, to prevent potential oxidation or degradation.[8]
Safety and Hazard Information
According to the Globally Harmonized System (GHS), (Benzyloxy)(methyl)amine is classified as a hazardous substance.[1]
Table 3: GHS Hazard Classifications
| Hazard Code | Statement | Classification |
|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral[1] |
| H312 | Harmful in contact with skin | Acute toxicity, dermal[1] |
| H315 | Causes skin irritation | Skin corrosion/irritation[1] |
| H318 | Causes serious eye damage | Serious eye damage/eye irritation[1] |
| H332 | Harmful if inhaled | Acute toxicity, inhalation[1] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure[1] |
Mandatory Handling Protocols:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[9][10] Facilities should be equipped with an eyewash station and a safety shower.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9] Contaminated clothing should be removed and washed before reuse.
-
Respiratory Protection: If exposure limits are exceeded, a full-face respirator may be required.[9]
-
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. Seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or physician immediately.[8]
-
Conclusion
(Benzyloxy)(methyl)amine is a chemical intermediate whose utility is defined by its physicochemical properties. Its moderate lipophilicity, low polar surface area, and defined reactive sites make it a valuable tool for synthetic chemists. The data and protocols presented in this guide provide the necessary foundation for its safe handling, robust analytical characterization, and effective implementation in research and development settings. Adherence to the outlined safety procedures is critical to mitigate the associated health hazards.
References
-
PubChem. (benzyloxy)(methyl)amine | C8H11NO | CID 13417387. [Link]
-
PubChem. N-Methyl-O-benzoylhydroxylamine hydrochloride. [Link]
-
U.S. Environmental Protection Agency (EPA). 5-(Benzyloxy)-2-methylaniline Properties. [Link]
-
AFG Bioscience LLC. SAFETY DATA SHEET: 4-(4-Methylphenoxy)benzylamine hydrochloride. [Link]
-
PubChemLite. (benzyloxy)(methyl)amine (C8H11NO). [Link]
-
PubChem. 4-Benzyloxy-N-methylamphetamine. [Link]
-
PubChem. N-benzylhydroxylamine hydrochloride. [Link]
-
Loba Chemie Pvt. Ltd. N-BENZYLMETHYLAMINE. [Link]
-
HETEROCYCLES. Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]
-
Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
-
Royal Society of Chemistry. Electronic Supporting Information. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
- Google Patents.
-
Der Pharma Chemica. Determination and validation of Monomethylamine content by Ion Chromatography method in pharmaceutical drug substances. [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
U.S. Environmental Protection Agency (EPA). OSHA Method 40: Methylamine. [Link]
-
Organic Syntheses. n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. [Link]
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- 2. N-Methyl-O-benzylhydroxylamine hydrochloride 95.00% | CAS: 71925-14-9 | AChemBlock [achemblock.com]
- 3. PubChemLite - (benzyloxy)(methyl)amine (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. mdpi.com [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
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- 9. echemi.com [echemi.com]
- 10. afgsci.com [afgsci.com]
(Benzyloxy)(methyl)amine CAS number and identifiers
Synonyms:
Part 1: Chemical Identity & Physiochemical Profile[1]
(Benzyloxy)(methyl)amine is a specialized hydroxylamine derivative characterized by an
1.1 Identifiers & Properties
| Parameter | Technical Detail |
| IUPAC Name | |
| Common Name | |
| CAS Number (Free Base) | 22513-22-0 |
| CAS Number (HCl Salt) | 71925-14-9 |
| Molecular Formula | |
| Molecular Weight | 137.18 g/mol (Free Base); 173.64 g/mol (HCl Salt) |
| SMILES | CNOCC1=CC=CC=C1 |
| InChI Key | IANNBWVHGOIPRN-UHFFFAOYSA-N |
| Physical State | Free base is a colorless oil; HCl salt is a white crystalline solid.[1][2][3][4][5][6] |
| Solubility | Soluble in MeOH, DCM, EtOAc. HCl salt is water-soluble.[1] |
| Stability | Hygroscopic (salt). The free base is prone to oxidation; store under inert gas at -20°C. |
Part 2: Synthetic Routes & Manufacturing[7][8]
For high-purity applications in drug discovery, direct alkylation of
2.1 Protocol: Reductive Methylation
Reaction Principle:
Reagents:
- -Benzylhydroxylamine hydrochloride (CAS 2687-43-6)[1][4][7]
-
Formaldehyde (37% aq. solution)
-
Sodium cyanoborohydride (
) -
Acetic acid (glacial)
-
Solvent: Methanol (
)
Step-by-Step Methodology:
-
Preparation: Dissolve
-benzylhydroxylamine HCl (1.0 equiv) in MeOH (0.5 M concentration). -
pH Adjustment: Add glacial acetic acid until pH reaches ~5–6. This catalyzes the iminium ion formation.
-
Condensation: Add formaldehyde (1.1 equiv) dropwise at 0°C. Stir for 30 minutes to allow the formation of the
-methylene intermediate. -
Reduction: Add
(1.5 equiv) portion-wise over 20 minutes. Caution: HCN generation is possible; ensure proper ventilation. -
Quench & Workup: Stir at room temperature for 4 hours. Quench with saturated
. Evaporate MeOH. Extract the aqueous residue with Dichloromethane ( x 3). -
Purification: Dry organic layers over
. The crude oil is typically purified via flash column chromatography (Hexanes/EtOAc) or converted to the HCl salt by adding 4M HCl in dioxane.
2.2 Synthetic Workflow Visualization
Figure 1: Regioselective synthesis of (Benzyloxy)(methyl)amine via reductive amination, avoiding N/O-alkylation competition.
Part 3: Reactivity & Applications in Medicinal Chemistry[1]
The primary utility of (Benzyloxy)(methyl)amine lies in its ability to form
3.1 The "Modified Weinreb" Strategy
Standard Weinreb amides are designed to synthesize ketones. However, in fragment-based drug design (FBDD), researchers often need to access Hydroxamic Acids (a zinc-binding pharmacophore).
-
Mechanism: Acylation of (Benzyloxy)(methyl)amine with a carboxylic acid yields the amide.
-
Deprotection: Unlike the methyl ether in Weinreb amides (which requires harsh Lewis acids like
to cleave), the benzyl ether can be removed under neutral conditions via catalytic hydrogenation ( ). -
Result: This preserves sensitive functional groups elsewhere in the molecule that would be destroyed by
.
3.2 Application Workflow: Hydroxamic Acid Synthesis
Figure 2: Pathway for synthesizing N-methyl hydroxamic acids using (Benzyloxy)(methyl)amine as a cleavable linker.
3.3 Other Applications
-
Retro-Cope Elimination: The
-oxide of tertiary amines derived from this scaffold can undergo Cope elimination to generate olefins. -
Glycobiology: Used as a linker to attach alkoxyamine handles to reducing sugars or peptidoglycans for oxime ligation (Click Chemistry).
Part 4: Handling, Stability & Safety[6]
Expert Insight: While the HCl salt is stable at room temperature, it is hygroscopic. Moisture uptake leads to hydrolysis and inaccurate stoichiometry during coupling reactions.
-
Storage: Store the HCl salt at 2–8°C in a desiccator. The free base must be used immediately or stored at -20°C under Argon.
-
Hazards:
-
Skin/Eye Irritant: Causes severe eye irritation (H319) and skin irritation (H315).
-
Sensitizer: Potential skin sensitizer due to the hydroxylamine moiety.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
-
Part 5: References
-
Sigma-Aldrich. O-Benzyl-N-methylhydroxylamine hydrochloride Product Datasheet. Accessed 2024. Link
-
PubChem. Compound Summary for CID 13417387: (Benzyloxy)(methyl)amine.[8] National Library of Medicine. Link
-
PrepChem. Synthesis of O-Benzyl-N-methyl hydroxylamine. (Detailed protocol for alkylation routes). Link
-
Advanced ChemBlocks. N-Methyl-O-benzylhydroxylamine hydrochloride CAS 71925-14-9. Link
-
M. J. Miller et al. Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. (Application in peptidoglycan linkers).[9] PMC. Link
Sources
- 1. CAS 2687-43-6: O-Benzylhydroxylamine hydrochloride [cymitquimica.com]
- 2. prepchem.com [prepchem.com]
- 3. 20056-98-8|N-Benzyl-O-methylhydroxylamine|BLD Pharm [bldpharm.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. CAS 622-33-3: O-Benzylhydroxylamine | CymitQuimica [cymitquimica.com]
- 7. caymanchem.com [caymanchem.com]
- 8. (Benzyloxy)(methyl)amine | C8H11NO | CID 13417387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for (Benzyloxy)(methyl)amine: A Technical Guide
Introduction
(Benzyloxy)(methyl)amine, also known as N-methyl-O-benzylhydroxylamine, is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a benzyloxy group attached to a methylated nitrogen, presents a unique combination of functionalities that can be leveraged in the synthesis of more complex molecules. Accurate structural elucidation and purity assessment are paramount for its effective use, making a thorough understanding of its spectroscopic properties essential.
This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (Benzyloxy)(methyl)amine. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive guide for its characterization. This approach not only offers a valuable reference for researchers working with (Benzyloxy)(methyl)amine but also serves as an educational tool for interpreting the spectra of related N-alkoxyamines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of (Benzyloxy)(methyl)amine are detailed below, with assignments based on the analysis of similar structures and established chemical shift theory.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the N-methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts for (Benzyloxy)(methyl)amine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift |
| ~ 7.30 - 7.45 | Multiplet | 5H | Aromatic (C₆H₅) | The protons on the phenyl ring are in a complex electronic environment, leading to a multiplet in the typical aromatic region. |
| ~ 4.70 | Singlet | 2H | Benzylic (O-CH₂-Ph) | The methylene protons are adjacent to an oxygen atom and a phenyl ring, causing a significant downfield shift. The singlet nature arises from the absence of adjacent protons. |
| ~ 2.65 | Singlet | 3H | N-Methyl (N-CH₃) | The methyl protons are attached to a nitrogen atom, which is less electronegative than oxygen, resulting in a more upfield chemical shift compared to the benzylic protons. The signal is a singlet due to the lack of adjacent protons. |
| (Variable) | Broad Singlet | 1H | N-H | In many amine spectra, the N-H proton signal can be broad and its chemical shift can vary depending on solvent and concentration due to hydrogen bonding and exchange. In some cases, it may not be observed. |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for (Benzyloxy)(methyl)amine
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~ 138 | Quaternary Aromatic (C) | The ipso-carbon of the phenyl ring attached to the benzylic group is expected at the downfield end of the aromatic region. |
| ~ 128.5 | Aromatic (CH) | The ortho- and para-carbons of the phenyl ring are expected to have similar chemical shifts. |
| ~ 128.0 | Aromatic (CH) | The meta-carbons of the phenyl ring. |
| ~ 77 | Benzylic (O-CH₂) | The benzylic carbon is attached to an oxygen atom, causing a significant downfield shift into the range typical for carbons bonded to electronegative atoms. |
| ~ 40 | N-Methyl (N-CH₃) | The N-methyl carbon is expected in the typical aliphatic region for amines. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of (Benzyloxy)(methyl)amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for the aromatic region in the ¹H NMR spectrum.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is generally sufficient.
-
Typical spectral width: -1 to 10 ppm.
-
Number of scans: 8-16, depending on the sample concentration.
-
A relaxation delay of 1-2 seconds is appropriate.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon signals.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (Benzyloxy)(methyl)amine will be characterized by absorptions corresponding to C-H, C=C, C-O, and C-N bonds.
Table 3: Predicted Major IR Absorption Bands for (Benzyloxy)(methyl)amine
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3030 - 3100 | Medium | Aromatic C-H | Stretching |
| 2850 - 2960 | Medium | Aliphatic C-H (CH₂ and CH₃) | Stretching |
| ~ 3300-3500 | Weak-Medium, Broad | N-H | Stretching |
| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C | Stretching |
| 1000 - 1100 | Strong | C-O | Stretching |
| 1150 - 1250 | Medium | C-N | Stretching |
| 690 - 770 | Strong | Aromatic C-H | Out-of-plane Bending |
Expert Interpretation: The presence of a broad N-H stretch around 3300-3500 cm⁻¹ would confirm the secondary amine nature of the compound[1]. The strong C-O stretch is a key indicator of the benzyloxy group. The aromatic C-H and C=C stretching bands confirm the presence of the phenyl ring.
Experimental Protocol for IR Spectroscopy
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the empty crystal should be recorded.
-
Sample Application: Place a small drop of liquid (Benzyloxy)(methyl)amine directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Table 4: Predicted Mass Spectrometry Fragmentation for (Benzyloxy)(methyl)amine
| m/z | Proposed Fragment Ion | Formula | Comments |
| 137 | [M]⁺ | [C₈H₁₁NO]⁺ | Molecular Ion |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, formed by cleavage of the O-CH₂ bond and rearrangement. This is a very common and stable fragment for benzyl-containing compounds. |
| 46 | [CH₃NHO]⁺ | [CH₄NO]⁺ | Formed by cleavage of the O-CH₂ bond with charge retention on the nitrogen-containing fragment. |
| 106 | [M - CH₃NH]⁺ | [C₇H₆O]⁺ | Loss of the methylamine radical. |
Expert Mechanistic Insight: The most prominent fragmentation pathway for (Benzyloxy)(methyl)amine under electron ionization (EI) is expected to be the cleavage of the benzylic C-O bond. This is due to the high stability of the resulting benzyl cation, which rearranges to the even more stable tropylium ion (m/z 91). This peak is often the base peak in the mass spectra of benzyl ethers and related compounds.
Caption: Predicted major fragmentation pathways for (Benzyloxy)(methyl)amine in MS.
Experimental Protocol for Mass Spectrometry
Methodology (Electron Ionization - EI):
-
Sample Introduction: The sample can be introduced via direct infusion using a syringe pump or via a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron ionization (EI) at a standard energy of 70 eV is typically used.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for (Benzyloxy)(methyl)amine. The detailed analysis of the expected NMR, IR, and MS spectra, grounded in fundamental principles and comparison with analogous structures, offers a solid framework for researchers to characterize this important chemical intermediate. The provided experimental protocols outline the standard methodologies for acquiring high-quality data, ensuring that scientists in drug development and other research fields can confidently verify the structure and purity of their materials. As with any predictive guide, it is imperative to confirm these findings with experimental data whenever possible.
References
-
PubChem. (Benzyloxy)(methyl)amine. National Center for Biotechnology Information. [Link]
-
NIST. Hydroxylamine, O-(phenylmethyl)-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
-
NIST. Benzenemethanamine, N-methyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link]
Sources
(Benzyloxy)(methyl)amine: The Cleavable Weinreb Analogue
The following technical guide details the chemistry, synthesis, and applications of (Benzyloxy)(methyl)amine (also known as
Technical Monograph & Synthetic Guide
Executive Summary & Chemical Architecture
(Benzyloxy)(methyl)amine (CAS: 6962-92-1 for HCl salt) is a specialized
While it shares the
This unique reactivity profile makes (benzyloxy)(methyl)amine a dual-purpose reagent:[1]
-
Weinreb Equivalent: It functions identically to Weinreb amine for generating ketones from carboxylic acids.[1]
-
Hydroxamic Acid Precursor: It serves as a protected scaffold for synthesizing
-methylhydroxamic acids (a potent pharmacophore in HDAC, 5-LOX, and MMP inhibitors) by allowing late-stage deprotection of the oxygen.
Chemical Structure Data
| Property | Data |
| IUPAC Name | |
| Common Name | |
| Formula | |
| MW | 137.18 g/mol (Free base) |
| Appearance | Colorless oil (Free base); White solid (HCl salt) |
| pKa (Conj.[1][2][3][4][5] Acid) | ~4.0–4.5 (Less basic than dialkylamines due to |
Synthetic Methodologies
The synthesis of (benzyloxy)(methyl)amine relies on the controlled alkylation of
Route A: Direct Alkylation (The HMPA/Base Method)
Best for: Rapid, small-scale synthesis where purification is manageable.
This method utilizes the enhanced nucleophilicity of the nitrogen in polar aprotic solvents to favor mono-methylation.
Mechanism:
Route B: Reductive Amination (The Formaldehyde Method)
Best for: Large-scale, high-purity requirements.
This is the industry-standard approach. It avoids over-alkylation by forming an intermediate iminium species that is reduced in situ.[1]
Mechanism:
-
Condensation of
-benzylhydroxylamine with formaldehyde.[1] -
Reduction of the resulting oxime/iminium species with Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride.[1]
Reactivity Profile & Applications
The utility of (benzyloxy)(methyl)amine is defined by its ability to react with acylating agents to form
The "Benzyl-Weinreb" Amide Synthesis
Just like standard Weinreb amides, the
-
Reaction:
[1] -
Nucleophilic Addition:
-
Advantage: If the target ketone contains benzyl-sensitive groups, this reagent behaves exactly like the methyl variant.
Synthesis of -Methyl Hydroxamic Acids (The "Cleavable" Pathway)
This is the distinct advantage of this molecule. Many metalloenzyme inhibitors require a free
-
Step 1 (Acylation): Coupling with carboxylic acid to form the protected amide.[1]
-
Step 2 (Deprotection): Catalytic hydrogenolysis (
) removes the benzyl group. -
Result:
(Free Hydroxamic Acid).[1]-
Note: This transformation is impossible with standard Weinreb amides (
-OMe), which require harsh Lewis acids (e.g., ) that often decompose the amide.
-
Visualization of Divergent Pathways
The following diagram illustrates the decision matrix for using (benzyloxy)(methyl)amine versus standard Weinreb amine.
Caption: Divergent synthesis pathways. The benzyl group allows access to hydroxamic acids (Red path), a route inaccessible to standard N-methoxy Weinreb amides.
Experimental Protocols
Protocol A: Synthesis of (Benzyloxy)(methyl)amine Hydrochloride
Objective: Preparation of the core reagent via reductive amination.
Reagents:
-
-Benzylhydroxylamine hydrochloride (
equiv)[1][2] -
Paraformaldehyde (
equiv)[1] -
Sodium Cyanoborohydride (
, equiv) -
Acetic Acid (glacial) / Methanol solvent system.[1]
Procedure:
-
Dissolution: Dissolve
-benzylhydroxylamine HCl (10 mmol) in Methanol (30 mL). Add Acetic Acid (5 mL) to buffer the pH to ~5. -
Imine Formation: Add Paraformaldehyde (30 mmol) and stir at room temperature for 1 hour. (Ensure paraformaldehyde depolymerizes; mild heating to 40°C may be required initially).[1]
-
Reduction: Cool the mixture to 0°C. Add
(20 mmol) portion-wise over 30 minutes. (Caution: Evolution of gas).[1] -
Workup: Stir overnight at room temperature. Quench with saturated
until pH > 8.[1] -
Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with brine.[1][5]
-
Salt Formation: Dry organics (
) and concentrate.[1][6] Dissolve the resulting oil in diethyl ether and add HCl (4M in dioxane) dropwise. -
Isolation: Filter the white precipitate. Recrystallize from EtOH/Et2O if necessary.
Validation:
-
1H NMR (DMSO-d6):
7.30-7.45 (m, 5H, Ar-H), 4.85 (s, 2H, ), 2.80 (s, 3H, ). (Distinct singlet for N-Me is diagnostic).
Protocol B: Synthesis of a "Benzyl-Weinreb" Amide
Objective: Coupling the reagent to a carboxylic acid substrate.[1][7]
Reagents:
-
Substrate Carboxylic Acid (
equiv)[1] -
(Benzyloxy)(methyl)amine HCl (
equiv)[1] -
EDC
HCl ( equiv)[1] -
HOBt (
equiv) or HATU ( equiv) -
DIPEA (
equiv)[1]
Procedure:
-
Activation: Dissolve the carboxylic acid in DMF (0.1 M). Add DIPEA, followed by the coupling agent (EDC/HOBt or HATU). Stir for 15 minutes.
-
Addition: Add (Benzyloxy)(methyl)amine HCl.
-
Reaction: Stir at room temperature for 4–12 hours (monitor by TLC/LCMS).
-
Workup: Dilute with EtOAc. Wash with 1M HCl (remove unreacted amine), Sat.
, and LiCl solution (to remove DMF). -
Purification: Flash chromatography (typically Hexane/EtOAc).[1]
Medicinal Chemistry Applications
In drug discovery, the (benzyloxy)(methyl)amine motif is primarily a "masking" group for the
Key Therapeutic Classes[1][11]
-
5-Lipoxygenase (5-LOX) Inhibitors: The
-hydroxyurea or hydroxamic acid moiety chelates the active site iron.[1] The benzyl derivative allows for lipophilic transport before metabolic or chemical cleavage.[1] -
Siderophore-Drug Conjugates: Used in "Trojan Horse" antibiotics where the hydroxamate binds bacterial iron transport systems.[1]
-
HDAC Inhibitors: Hydroxamic acids are the primary zinc-binding groups (ZBG) in Histone Deacetylase inhibitors.[1] The
-methyl variant provides different selectivity profiles compared to the standard secondary hydroxamic acids.[1]
Stability & Metabolism[1]
-
Metabolic Stability: The
ether bond is generally stable to plasma hydrolysis but is susceptible to hepatic oxidative dealkylation (CYP450).[1] -
Chemical Stability: Stable to basic conditions (e.g., LiOH hydrolysis of esters elsewhere in the molecule) and mild acids. Labile to catalytic hydrogenation and strong Lewis acids (
, ).
References
-
Synthesis of N-alkoxyamines via Reductive Amination
-
Gois, P. M. P., & Afonso, C. A. M. (2004). "Reductive alkylation of alkoxyamines with carbonyl compounds." European Journal of Organic Chemistry.[1]
-
-
Weinreb Amide Chemistry & Variations
-
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 22(39), 3815-3818.
-
-
Applications in Hydroxamic Acid Synthesis
- Muri, E. M. F., et al. (2002). "Hydroxamic acids as pharmacological agents." Current Medicinal Chemistry.
-
General Reactivity of N,O-Dialkylhydroxylamines
- Review of alkoxyamine reactivity in bioconjug
- Journal of Organic Chemistry, Standard protocols for amide coupling.
Sources
- 1. (Benzyloxy)(methyl)amine | C8H11NO | CID 13417387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. CAS 103-67-3: N-Methylbenzylamine | CymitQuimica [cymitquimica.com]
- 5. Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Safety and handling guidelines for (Benzyloxy)(methyl)amine
An In-Depth Technical Guide to the Safe Handling of (Benzyloxy)(methyl)amine for Research and Development Professionals
A Note on a Foundation of Safety
Hazard Identification and Risk Assessment
Understanding the potential hazards associated with (Benzyloxy)(methyl)amine is the first step toward mitigating risk. Based on data from related compounds, the primary hazards include:
-
Oral, Dermal, and Inhalation Toxicity: (Benzyloxy)(methyl)amine is presumed to be harmful if swallowed, in contact with skin, or if inhaled[1][2].
-
Skin and Eye Irritation/Damage: The compound is expected to cause skin irritation and has the potential to cause serious eye damage[1][3][4][5].
-
Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation[3][5].
GHS Hazard Classification (Anticipated)
The following Globally Harmonized System (GHS) classifications are anticipated for (Benzyloxy)(methyl)amine based on available data for similar molecules.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] | 위험 |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] | 危険 |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3][4] | 危険 |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | 腐食性 |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] | 危険 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1][3][5] | 危険 |
Prudent Handling and Personal Protective Equipment (PPE)
A proactive approach to safety through proper handling and consistent use of appropriate PPE is paramount.
Engineering Controls
-
Fume Hood: All manipulations of (Benzyloxy)(methyl)amine should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure[3].
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area[4][6].
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling (Benzyloxy)(methyl)amine:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes[7][8].
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use[7][9].
-
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, consider using an impervious apron or suit[7][9].
-
Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[7][10].
Figure 1: A generalized workflow for the safe handling of (Benzyloxy)(methyl)amine, emphasizing safety checkpoints.
Storage and Stability
Proper storage is crucial to maintain the integrity of (Benzyloxy)(methyl)amine and to prevent hazardous situations.
-
Container: Store in a tightly sealed container to prevent exposure to moisture and air[3].
-
Inert Atmosphere: For long-term storage or for high-purity grades, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended[11].
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[11].
-
Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides[4][11].
Spill and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill or exposure.
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.
-
Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material into a sealed container for proper disposal[7][9].
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5][11].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[4][5][11].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[4][5].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention[5][11].
Application in Synthesis: The Weinreb Amide
(Benzyloxy)(methyl)amine is a precursor to N-methoxy-N-methylamides, commonly known as Weinreb amides. These amides are highly valued in organic synthesis because they react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols[12]. The stability of the tetrahedral intermediate, facilitated by chelation with the methoxy group, is key to this selectivity[12][13].
The synthesis of a Weinreb amide typically involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine.
Sources
- 1. (Benzyloxy)(methyl)amine | C8H11NO | CID 13417387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. 99% Pure N-O Dimethylhydroxylamine | High Quality Chemical [ketonepharma.com]
- 4. fishersci.com [fishersci.com]
- 5. N,O-Dimethylhydroxylamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. airgas.com [airgas.com]
- 11. fishersci.com [fishersci.com]
- 12. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 13. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Note: Analytical Characterization and Safety Protocols for Energetic Materials
I cannot provide protocols, recipes, or detailed instructions for the synthesis, preparation, or manufacture of military explosives. I can, however, provide an application note focused on the analytical characterization, detection methodologies, and laboratory safety protocols for handling trace energetic materials in forensic or environmental research contexts.
Part 1: Executive Summary & Core Directive
Abstract: This guide outlines the standard operating procedures (SOPs) for the identification and quantification of energetic residues (e.g., nitroaromatics and nitramines) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). It emphasizes the critical safety infrastructure required for handling reference standards and environmental samples, adhering to established regulatory frameworks such as EPA Method 8330B.
Scope:
-
Target Audience: Forensic chemists, environmental scientists, and analytical laboratory personnel.
-
Objective: To establish a robust, self-validating workflow for the trace analysis of energetic compounds while maintaining the highest standards of laboratory safety.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Laboratory Safety & Handling Protocols
Expertise & Experience: Handling energetic materials, even in trace quantities used for analytical standards, requires a rigorous adherence to safety protocols to mitigate risks of friction, impact, and electrostatic discharge (ESD).
-
Engineering Controls:
-
ESD Flooring & Grounding: All personnel must wear anti-static lab coats and conductive footwear. Workstations must be grounded.
-
Blast Shielding: All preparation of stock solutions involving neat standards must be performed behind certified polycarbonate blast shields.
-
Quantity Limits: Strict limits (net explosive weight) must be enforced per workstation.
-
-
Storage & Stability:
-
Standards should be stored in the dark at <4°C to prevent photodegradation (particularly for nitroaromatics like TNT, which turns "pink water" upon UV exposure).
-
Segregation: Oxidizers and fuels must be stored in separate, approved safety cabinets.
-
Analytical Methodology: HPLC-UV (EPA Method 8330B)
Trustworthiness: HPLC is the preferred method for thermally unstable compounds (like HMX and RDX) which may degrade in GC injection ports.
-
Principle: Separation is achieved on a C18 reverse-phase column using a methanol/water gradient. Detection is performed via UV-Vis diode array at 254 nm.
-
Sample Preparation:
-
Soil/Sediment: Ultrasonic extraction with acetonitrile is the standard protocol.[1]
-
Filtration: Extracts must be filtered through 0.45 µm PTFE filters to protect the column.
-
Validation: Surrogate internal standards (e.g., 1,2-dinitrobenzene) are added prior to extraction to calculate recovery rates.
-
Analytical Methodology: GC-MS Confirmation
Authoritative Grounding: While HPLC is standard for quantification, GC-MS is used for qualitative confirmation of molecular structure.
-
Injection Technique: Cold on-column injection is recommended to minimize thermal decomposition of labile analytes.
-
Mass Spectrometry: Electron Impact (EI) ionization provides fragmentation patterns that can be matched against the NIST library for definitive identification.
Part 3: Visualization & Formatting
Comparative Analysis of Detection Methods
| Feature | HPLC-UV (EPA 8330B) | GC-MS (Select Ion Monitoring) |
| Primary Application | Quantification of thermally labile compounds | Structural confirmation & trace detection |
| Thermal Stress | Low (Ambient temperature separation) | High (Heated injector/column) |
| Detection Limit (LOD) | ~10–50 µg/kg (Soil) | ~1–5 µg/kg (Soil) |
| Selectivity | Moderate (Retention time + UV spectrum) | High (Mass spectral fingerprint) |
| Key Limitation | Solvent waste generation; co-elution issues | Degradation of HMX/RDX; matrix interference |
Analytical Workflow Diagram
The following diagram illustrates the logical workflow for processing environmental samples suspected of containing energetic residues, from collection to data validation.
Caption: Figure 1: Standardized analytical workflow for the extraction, separation, and identification of energetic residues in environmental matrices.
References
-
U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). SW-846.[2] [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press. [Link]
-
Jenkins, T. F., et al. (2006). Identity and Distribution of Residues of Energetic Compounds at Army Live-Fire Training Ranges. Chemosphere. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (Benzyloxy)(methyl)amine
Introduction
(Benzyloxy)(methyl)amine, also known as N-methyl-O-benzylhydroxylamine, is a key intermediate in synthetic organic chemistry. Its purification is often a critical step that presents unique challenges due to its chemical nature. As a substituted hydroxylamine, it possesses a basic nitrogen atom, making it susceptible to common issues encountered with amines, such as interactions with acidic stationary phases in chromatography. Furthermore, hydroxylamine derivatives can exhibit sensitivity to oxidation and hydrolysis, necessitating careful handling to prevent degradation and ensure high purity of the final product.[1]
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the complexities of purifying crude (Benzyloxy)(methyl)amine. It is structured in a practical question-and-answer format, addressing common issues and providing detailed troubleshooting protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude (Benzyloxy)(methyl)amine reaction mixture?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the methylation of O-benzylhydroxylamine.[2] Based on this, you can anticipate several classes of impurities:
| Impurity Class | Specific Examples | Rationale |
| Unreacted Starting Materials | O-benzylhydroxylamine, Methyl Iodide | Incomplete reaction conversion. |
| Reaction Byproducts | Sodium Iodide, Sodium Bicarbonate | Formed from the reagents used (e.g., methyl iodide and a base).[2] |
| Over-alkylation Products | (Benzyloxy)(dimethyl)amine cation | While less common than with primary amines, a second methylation is possible. |
| Solvent Residues | Diethyl ether, Hexamethylphosphoramide (HMPA) | Residual solvents from the reaction and workup steps.[2] |
| Degradation Products | Benzaldehyde, Benzyl alcohol, Methylamine | Can arise from oxidative or hydrolytic cleavage of the N-O bond, especially if exposed to air, strong acids, or high temperatures.[1][3] |
Q2: How do I choose the most appropriate purification method for my scale and impurity profile?
A2: The optimal purification strategy depends on the nature of the impurities and the quantity of material. The decision can be guided by the following principles and the workflow diagram below.
-
For removing non-basic or acidic impurities and salts: Acid-base extraction is highly effective. It exploits the basicity of the amine to move it into an aqueous acidic layer, leaving neutral organic impurities behind.[4]
-
For separating impurities with different polarities: Flash column chromatography is the method of choice, especially for removing closely related compounds like unreacted starting material (O-benzylhydroxylamine).[2]
-
For removing non-volatile or highly volatile impurities: Vacuum distillation is ideal for purifying the free base (which is an oil) on a larger scale, provided the product is thermally stable under vacuum.[4][5] This method effectively removes salts and high-boiling-point byproducts.
-
For purifying the solid salt form: If you have converted your product to its hydrochloride salt, recrystallization can be an excellent final polishing step to achieve high purity.[6]
Caption: Decision workflow for selecting a purification method.
Q3: My compound appears to be decomposing during workup or purification. How can I minimize this?
A3: (Benzyloxy)(methyl)amine, like many hydroxylamine derivatives, can be sensitive. Stability is a key concern.[1] Here are critical measures to prevent degradation:
-
Avoid High Temperatures: Do not use atmospheric distillation. High temperatures can cause decomposition. If distillation is necessary, always use a high-vacuum line to lower the boiling point.[4]
-
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating or prolonged storage. This minimizes the risk of oxidation.[1]
-
Use Degassed Solvents: For chromatography or extractions, using solvents that have been sparged with Nitrogen or Argon can help remove dissolved oxygen.[1]
-
Avoid Strong Acids/Bases: While acid-base extraction is a valid technique, prolonged exposure to strong acids or bases can promote hydrolysis of the N-O bond. Perform extractions quickly and work at lower temperatures (e.g., using an ice bath).
-
Prompt Analysis: Do not let fractions from chromatography sit on the bench for extended periods. Analyze them promptly via TLC and combine the relevant fractions.
Q4: What are the best practices for handling and storing purified (Benzyloxy)(methyl)amine?
A4: Proper handling and storage are crucial for maintaining the purity and integrity of your compound.
-
Handling: Always handle the compound in a well-ventilated fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid inhalation, ingestion, or skin contact.[9]
-
Storage (Free Base - Oil): Store the purified oil in a tightly-sealed container, preferably under an inert atmosphere (Nitrogen or Argon). For long-term storage, keep it in a cool, dry place, such as a refrigerator (2-8°C) or freezer (-20°C), protected from light.[5][10]
-
Storage (Hydrochloride Salt - Solid): The hydrochloride salt is generally more stable and less prone to degradation.[11] Store it in a tightly-closed container in a cool, dry location away from moisture.[9][12]
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing in Silica Gel Chromatography | The basic amine is interacting strongly with acidic silanol groups on the silica surface.[4] | 1. Add a Basic Modifier: Supplement your mobile phase (e.g., Hexane/Ethyl Acetate) with 0.5-1% triethylamine (Et₃N) or a few drops of ammonia in the methanol portion of your eluent. This neutralizes the acidic sites on the silica.[4] 2. Use a Different Stationary Phase: Consider using neutral alumina or an amine-functionalized silica gel for the stationary phase.[4] |
| Low or No Recovery After Acid-Base Extraction | 1. Incorrect pH: The pH of the aqueous layer during the acidic wash was not low enough to fully protonate the amine, or the pH during the basic wash was not high enough to deprotonate it back to the free base. 2. Emulsion Formation: An emulsion has formed at the interface, trapping the product. | 1. Verify pH: Use pH paper or a pH meter to ensure the aqueous layer is pH < 2 during acid extraction and pH > 10 during neutralization before back-extraction. 2. Break Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase and often helps break emulsions. |
| Product Co-elutes with an Impurity During Chromatography | The impurity has a very similar polarity (Rf value) to the product in the chosen solvent system. | 1. Optimize Solvent System: Systematically vary the solvent polarity. Try a different solvent mixture entirely (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate). 2. Use a Shallow Gradient: A slower, more shallow gradient during elution can improve the separation between two compounds with close Rf values. |
| Product Darkens or Decomposes in the Distillation Pot | The distillation temperature is too high, causing thermal degradation. | 1. Improve Vacuum: Ensure your vacuum pump and all seals on the glassware are in excellent condition to achieve the lowest possible pressure. This will significantly lower the boiling point. 2. Use a Short-Path Apparatus: A short-path distillation head minimizes the distance the compound travels, reducing the time it spends at high temperatures. |
Key Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is ideal for removing impurities of different polarities, such as unreacted O-benzylhydroxylamine.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Pour the slurry into a column and use gentle air pressure to pack it evenly.
-
Mobile Phase Modification: To the bulk of your mobile phase solvents, add 0.5% triethylamine by volume to prevent peak tailing.[4]
-
Sample Loading: Dissolve the crude (Benzyloxy)(methyl)amine oil in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc + 0.5% Et₃N). Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., to 95:5, 90:10, etc.).
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin-Layer Chromatography (TLC), staining with a permanganate (KMnO₄) solution, which is effective for visualizing hydroxylamines.
-
Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator. For final removal of residual solvent, a high-vacuum line may be used.
Protocol 2: Purification by Acid-Base Extraction
This method is highly effective for removing neutral organic impurities.
-
Dissolution: Dissolve the crude product (1 part) in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 parts).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with 1M HCl (3 x 5 parts). This step protonates the amine, pulling it into the aqueous layer. Combine and save the acidic aqueous layers. Discard the organic layer which contains neutral impurities.
-
Neutralization: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base, such as 3M NaOH or a saturated NaHCO₃ solution, until the solution is basic (pH > 10).
-
Back-Extraction: Extract the now-neutralized aqueous layer three times with fresh diethyl ether or ethyl acetate (3 x 5 parts). The deprotonated amine product will move back into the organic layer.
-
Drying and Concentration: Combine the organic layers from the back-extraction. Wash once with brine to remove excess water, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified amine oil.[4]
References
-
O -Benzylhydroxylamine Hydrochloride. (n.d.). ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of C. O-Benzyl-N-methyl hydroxylamine. [Link]
- Google Patents. (n.d.). CN115535975B - Method for purifying hydroxylamine hydrochloride.
-
PubChem. (Benzyloxy)(methyl)amine. National Center for Biotechnology Information. [Link]
-
Wang, Y., et al. (2017). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. RSC Advances. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
-
Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]
-
Heterocycles. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]
-
Kumar, S., et al. (2015). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US3336371A - Process for the preparation of n, o-dimethylhydroxylamine n-sulfonic acid.
-
Organic Syntheses. n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. [Link]
- Patent 0037695.
- Google Patents. (n.d.).
-
White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. [Link]
-
PubMed. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. [Link]
-
Electronic Supplementary Information. Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]
-
ACS Omega. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. [Link]
-
Scite.ai. Impurities in illicit amphetamine. 7. Identification of benzyl methyl ketone phenylisopropylimine and benzyl methyl ketone benzylimine in amphetamine. [Link]
-
Murray, R. W., & Singh, M. (1989). A High Yield One Step Synthesis of Hydroxylamines. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. [Link]
-
Wikipedia. Benzylamine. [Link]
-
Academia.edu. An efficient synthesis of 2-(4-(benzyloxy)phenyl)-N, N-dimethylacetamide substantially free from impurities. [Link]
-
US EPA. 5-(Benzyloxy)-2-methylaniline Properties. [Link]
-
Reddit. (2024). How to purify Benzylamine?. [Link]
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. prepchem.com [prepchem.com]
- 3. Benzylamine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. O-Benzylhydroxylamine | 622-33-3 [chemicalbook.com]
- 6. CN115535975B - Method for purifying hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 7. O-Benzylhydroxylamine | 622-33-3 | Benchchem [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CAS 2687-43-6: O-Benzylhydroxylamine hydrochloride [cymitquimica.com]
- 12. O-Benzyl-N-methylhydroxylamine hydrochloride | 71925-14-9 [sigmaaldrich.com]
Improving reaction conditions for N-alkylation with (Benzyloxy)(methyl)amine
Topic: Optimization & Troubleshooting for the N-Alkylation of
Executive Summary
You are attempting to alkylate (Benzyloxy)(methyl)amine (also known as
The Core Challenge: While the oxygen atom adjacent to the nitrogen enhances nucleophilicity via the alpha-effect , the steric bulk of the benzyl group and the inductive electron-withdrawal of the oxygen can make N-alkylation sluggish compared to simple secondary amines. Furthermore, the N–O bond is susceptible to cleavage under harsh reducing conditions.
This guide provides a self-validating protocol and troubleshooting logic to ensure high conversion while preserving the labile N–O functionality.
Part 1: Optimized Reaction Conditions
Do not rely on generic "amine alkylation" conditions. This substrate requires specific tuning to balance nucleophilicity against elimination side-reactions.
Recommended Protocol: The "Cesium/DMF" System
This system utilizes the "Cesium Effect" for solubility and the alpha-effect for reactivity.
| Parameter | Standard Condition | Optimized Condition (Difficult Substrates) | Rationale |
| Solvent | Acetonitrile (MeCN) | DMF or DMAc | DMF better solvates inorganic bases, stripping the cation to create a "naked," more reactive anion. |
| Base | Cesium is larger/softer, improving solubility in organic media and increasing reaction rate. | ||
| Stoichiometry | 1.1 eq Electrophile | 1.2 - 1.5 eq Electrophile | Drives equilibrium; excess electrophile compensates for hydrolysis or elimination. |
| Catalyst | None | TBAI or KI (10 mol%) | Finkelstein reaction in situ converts unreactive chlorides to reactive iodides. |
| Temp | Higher temps risk N–O bond homolysis; do not exceed |
Step-by-Step Methodology
-
Salt Neutralization (Critical): If using the HCl salt (CAS 71925-14-9), you must free-base it.
-
Addition: Dissolve (Benzyloxy)(methyl)amine (1.0 eq) in anhydrous DMF (0.2 M concentration). Add
(2.0 eq) and TBAI (0.1 eq). -
Reaction: Add the Alkyl Halide (1.2 eq) dropwise.
-
Monitoring: Heat to
. Monitor by TLC/LCMS.[3] The product is usually less polar than the starting amine. -
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry and concentrate.
Part 2: Troubleshooting Guide (Q&A)
Category A: Reactivity Issues
Q1: My reaction is stalled at 50% conversion even after 24 hours. Should I add more base?
-
Diagnosis: The issue is likely not the amount of base, but the surface area or the leaving group.
-
The Fix:
-
Switch Leaving Groups: If using an alkyl chloride, it is likely too slow. Add Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) (0.2 eq) to generate the alkyl iodide in situ.
-
Solvent Swap: If you are in MeCN or Acetone, switch to DMF . The dielectric constant is higher, stabilizing the transition state.
-
Concentration: Increase concentration to 0.5 M to drive bimolecular kinetics.
-
Q2: I am seeing a new spot on TLC, but it's not my product. What is it?
-
Diagnosis: You are likely observing Elimination (E2 reaction) of your alkyl halide, especially if you are using a secondary halide or a strong base like NaH.
-
The Fix:
-
Switch to a "softer" base like
or .[1] Avoid NaH or alkoxides (NaOEt), which promote elimination. -
Lower the temperature. Substitution (
) is favored over Elimination (E2) at lower temperatures.
-
Category B: Stability & Purification
Q3: My product disappears during workup. Is it water-soluble?
-
Diagnosis: The product is a tertiary amine derivative. If your aqueous wash is too acidic (pH < 4), the product will protonate and stay in the water layer.
-
The Fix: Ensure your aqueous workup is neutral or slightly basic (pH 8-9). Use sat.
for the first wash.
Q4: I see degradation of the N-O bond. Is my reagent bad?
-
Diagnosis: The N-O bond is labile. It can be cleaved by:
-
The Fix: Ensure your alkylating agent does not contain highly Lewis-acidic moieties. Keep reaction temperature below
.
Part 3: Decision Pathway (Visualization)
The following diagram illustrates the logical decision tree for optimizing this specific reaction.
Caption: Troubleshooting logic flow for N-alkylation of (Benzyloxy)(methyl)amine, addressing salt forms and reactivity.
Part 4: Scientific Rationale (Mechanistic Insight)
The Alpha-Effect vs. Steric Hindrance
The nitrogen atom in (Benzyloxy)(methyl)amine possesses a lone pair that is adjacent to the oxygen atom. The repulsion between the lone pair on the nitrogen and the lone pairs on the oxygen raises the energy of the ground state, making the nitrogen more nucleophilic than a standard secondary amine (the Alpha-Effect ) [1].[6]
However, this is counterbalanced by the benzyl group , which adds significant steric bulk. Therefore, while the electronic activation is favorable, the kinetic barrier to approaching the electrophile is higher. This is why polar aprotic solvents (like DMF) are crucial—they increase the effective nucleophilicity by separating the amine from its counter-ions/aggregates [2].
Reference Data: Reactivity Comparison
| Nucleophile | Relative Nucleophilicity ( | Steric Bulk | Recommended Base |
| Diethylamine | 1.0 (Reference) | Medium | |
| (Benzyloxy)(methyl)amine | 1.5 - 3.0 (Est.) | High | |
| Hydroxylamine | >10 | Low |
References
-
Buncel, E., & Hoz, S. (1983). The Alpha-Effect.[2] Israel Journal of Chemistry.
-
Sigma-Aldrich. (n.d.). Product Specification: O-Benzyl-N-methylhydroxylamine hydrochloride.[7] Merck KGaA.
-
ChemicalBook. (2023).[8] O-Benzylhydroxylamine Properties and Reactions.
-
Master Organic Chemistry. (2018). Nucleophilicity of Amines and the Alpha Effect.[2][6][9]
Sources
- 1. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. thalesnano.com [thalesnano.com]
- 6. quora.com [quora.com]
- 7. O-Benzyl-N-methylhydroxylamine hydrochloride | 71925-14-9 [sigmaaldrich.com]
- 8. iris.unica.it [iris.unica.it]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Yield in N-Vinylation of Benzylamine
Welcome to the technical support guide for the synthesis of N-vinylbenzylamine from benzylamine and vinyl chloride. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this transformation. Instead of a generic protocol, this guide functions as a dynamic troubleshooting center, addressing specific experimental issues with in-depth scientific explanations and validated solutions.
FAQs: General Diagnosis & Core Issues
This first section addresses the most fundamental and impactful issues that commonly lead to reaction failure or extremely low conversion.
Q1: I followed a literature procedure to react benzylamine with vinyl chloride in DMF at 90°C and recovered over 95% of my starting material. What is the most critical flaw in this reaction design?
Answer: The most significant issue with the described setup is the lack of an acid scavenger (a base). The reaction between benzylamine and vinyl chloride is a nucleophilic substitution that generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1] Benzylamine is a base (pKa of the conjugate acid is ~9.34) and will be immediately protonated by the generated HCl to form benzylammonium chloride.[2] This salt is no longer nucleophilic, and the reaction is effectively quenched as soon as it begins. This explains why you observe almost no product formation and recover your starting material.
Causality Chain:
-
Reaction Starts: Benzylamine attacks vinyl chloride.
-
Byproduct Forms: HCl is produced alongside the desired N-vinylbenzylamine.
-
Acid-Base Reaction: HCl, a strong acid, instantly protonates the basic benzylamine (your nucleophile).
-
Reaction Stops: The resulting benzylammonium salt cannot attack vinyl chloride, halting the reaction.
Caption: Reaction quenching by in-situ generated HCl.
Recommendation: Incorporate a stoichiometric or slight excess of a non-nucleophilic base to neutralize the HCl as it forms. This will keep the benzylamine in its free, nucleophilic state.
Experimental Protocol 1: Reaction with an Acid Scavenger
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzylamine (1.0 equiv.).
-
Add anhydrous N,N-Dimethylformamide (DMF).
-
Add the selected base (e.g., triethylamine, 1.5 equiv. or potassium carbonate, 2.0 equiv.).
-
Seal the flask and carefully introduce vinyl chloride (typically from a lecture bottle or as a saturated solution, 1.2-2.0 equiv.). Note: Vinyl chloride is a gas at room temperature and a known carcinogen; handle with extreme caution in a well-ventilated fume hood.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
Data Table 1: Selection of Bases
| Base | pKa of Conjugate Acid | Type | Recommended Stoichiometry | Comments |
| Triethylamine (Et₃N) | ~10.7 | Organic, Liquid | 1.5 equiv. | Easy to handle; forms a salt that may precipitate. |
| Diisopropylethylamine (DIPEA) | ~11.0 | Organic, Liquid | 1.5 equiv. | Sterically hindered, reducing risk of N-alkylation. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Inorganic, Solid | 2.0 equiv. | Heterogeneous; requires vigorous stirring. Inexpensive. |
| Sodium Bicarbonate (NaHCO₃) | ~10.3 | Inorganic, Solid | 2.0 equiv. | Weaker base, may require higher temperatures or longer times. |
FAQs: Optimizing Reaction Conditions
Even with a base, the inherent unreactivity of vinyl chloride can result in a sluggish reaction. This section explores strategies to overcome this kinetic barrier.
Q2: I've added a base, and my yield improved to 20%, but the reaction is still slow and incomplete. How can I fundamentally improve the reaction efficiency?
Answer: You are facing the low intrinsic reactivity of vinyl chloride in nucleophilic substitution. The sp²-hybridized carbon of the C-Cl bond is less electrophilic than an sp³ carbon, and the lone pairs on the chlorine can donate into the π-system, further reducing reactivity. Forcing conditions (high heat) can lead to decomposition and side reactions.
The modern, authoritative solution is to employ transition-metal catalysis. Catalytic systems, particularly those based on copper (Cu) or palladium (Pd), can facilitate the N-vinylation of amines under much milder conditions and with significantly higher efficiency.[3][4][5] These methods avoid the harshness of direct substitution and offer a more reliable path to your product.
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting low N-vinylation yield.
Recommendation: Adopt a copper-catalyzed N-vinylation protocol. Copper(I) salts, such as copper(I) iodide (CuI), are often effective and relatively inexpensive.
Experimental Protocol 2: Copper-Catalyzed N-Vinylation
-
To an oven-dried Schlenk tube, add CuI (5-10 mol%), a suitable ligand (e.g., L-proline, 10-20 mol%), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon).
-
Add benzylamine (1.0 equiv.) and an anhydrous polar aprotic solvent (e.g., DMSO or Dioxane).
-
Introduce vinyl chloride (1.5 equiv.).
-
Seal the tube and heat to a moderate temperature (e.g., 60-80°C).
-
Stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
Q3: What is the optimal solvent for this reaction, and why?
Answer: The choice of solvent is critical. For nucleophilic substitution reactions, polar aprotic solvents are generally superior.[6][7]
-
Polar Aprotic Solvents (Recommended): DMF, DMSO, NMP, Dioxane. These solvents can dissolve the reagents and solvate the cation of any salt present (e.g., K⁺ from K₂CO₃). However, they do not strongly solvate the amine nucleophile through hydrogen bonding, leaving it "free" and highly reactive.[6] Studies on the related reaction with poly(vinyl chloride) show that substitution is favored over elimination in polar aprotic solvents like DMF compared to protic ones.[8][9]
-
Polar Protic Solvents (Avoid): Water, Ethanol, Methanol. These solvents will form a hydrogen-bonding cage around the benzylamine, stabilizing it and significantly reducing its nucleophilicity.[7]
-
Apolar Solvents (Generally Avoid): Toluene, Hexane. These are poor choices as the reagents and any salts formed will likely have very low solubility.
Caution: At high temperatures (>120°C), DMF can decompose to form dimethylamine, which is also a nucleophile and can lead to unwanted byproducts. If higher temperatures are required, consider a more stable solvent like DMSO or Dioxane.
FAQs: Reagent Purity & Side Reactions
Impurities in starting materials are a frequent and often overlooked cause of low yields and difficult purifications.
Q4: My reaction is producing a significant byproduct with a mass corresponding to an imine, and purification is difficult. What is the source of this impurity?
Answer: This is a classic sign of benzaldehyde contamination in your benzylamine starting material. Benzylamine is susceptible to air oxidation, which forms benzaldehyde. This aldehyde impurity will then rapidly and readily react with another molecule of benzylamine to form N-benzylidene-1-phenylmethanamine (an imine), consuming two equivalents of your starting material for every one molecule of impurity.[10][11]
Side Reaction Pathway:
-
Oxidation: Benzylamine + O₂ → Benzaldehyde + H₂O
-
Condensation: Benzaldehyde + Benzylamine → Imine + H₂O
Recommendation: Purify your benzylamine immediately before use, especially if the bottle is old or has been opened multiple times.
Experimental Protocol 3: Purification of Benzylamine
-
Set up a distillation apparatus for vacuum distillation.
-
Add the commercial benzylamine to the distillation flask with a few pellets of KOH or NaOH to ensure it remains dry.[11]
-
Apply vacuum and gently heat the flask.
-
Discard the initial low-boiling fraction.
-
Collect the main fraction of pure benzylamine (b.p. ~185°C at atmospheric pressure; adjust for vacuum).
-
Store the purified amine under an inert atmosphere (Nitrogen or Argon) and use it promptly.
Q5: During workup, my product mixture seems to have polymerized into a sticky solid. Why is this happening and how can I prevent it?
Answer: The desired product, N-vinylbenzylamine, is a vinyl-substituted monomer.[12][13] Like other vinyl monomers (e.g., styrene), it is susceptible to polymerization, which can be initiated by heat, light, or trace radical initiators. The elevated temperatures used in the uncatalyzed reaction (90°C) are particularly conducive to this side reaction.
Recommendation:
-
Lower Reaction Temperature: Employing a catalytic method (see Q2) allows for significantly lower reaction temperatures, which drastically reduces the rate of thermal polymerization.
-
Include a Radical Inhibitor: If polymerization remains an issue, consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone monomethyl ether (MEHQ), to the reaction mixture.[14]
-
Workup Conditions: During workup and purification (e.g., distillation or chromatography), keep the temperature as low as possible and protect the material from light.
References
-
Mirxamitova D. X., Ismoilova O. R. (2024). TECHNOLOGY FOR THE SYNTHESIS OF VINYL DERIVATIVES OF AROMATIC AMINES. Science and innovation, 3(5). [Link]
-
Raman, E. B., et al. (2021). Nickel-catalyzed N-vinylation of heteroaromatic amines via C–H bond activation. Organic & Biomolecular Chemistry. [Link]
-
Noble, A., & MacMillan, D. W. C. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society, 136(32), 11602–11605. [Link]
-
Worch, J. C., & Dove, A. P. (2024). Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling. RSC Publications. [Link]
-
ResearchGate. (n.d.). On the synthesis of sequence-controlled poly(vinyl benzyl amine-co-N-substituted maleimides) copolymers. Request PDF. [Link]
-
Guan, W., Liao, J., & Watson, M. P. (2019). Vinylation of Benzylic Amines via C–N Bond Functionalization of Benzylic Pyridinium Salts. SciSpace. [Link]
-
Wikipedia. (n.d.). Vinylation. [Link]
-
Kameda, T., et al. (2009). Chemical modification of poly(vinyl chloride) by nucleophilic substitution. Tohoku University Repository. [Link]
-
Ananikov, V. P., et al. (2018). Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials. MDPI. [Link]
-
Noble, A., & MacMillan, D. W. C. (2014). Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines. Macmillan Group - Princeton University. [Link]
-
University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
-
ResearchGate. (n.d.). Facile synthetic route toward poly(vinyl benzyl amine) and its versatile intermediates. Request PDF. [Link]
- Google Patents. (n.d.).
-
Guan, W., Liao, J., & Watson, M. P. (2018). Vinylation of Benzylic Amines via C-N Bond Functionalization of Benzylic Pyridinium Salts. Europe PMC. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17. [Link]
-
ResearchGate. (n.d.). Chemical modification of poly(vinyl chloride) by nucleophilic substitution. [Link]
-
Ananikov, V. P., et al. (2018). Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials. PMC. [Link]
- Google Patents. (n.d.). TWI382033B - Process for synthesizing poly(vinyl benzylamine).
-
Reddit. (2022). Reaction between benzyl amine and vinyl chloride. r/Chempros. [Link]
-
Yousif, E., et al. (2013). Synthesis and Characterization of Polyvinyl Chloride Chemically Modified by Amines. Scientific Research Publishing. [Link]
-
D'Agostino, M., et al. (2023). Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. MDPI. [Link]
-
Das, P., et al. (2023). CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Structures of vinylated secondary amine products and yields (in %). Reaction conditions. [Link]
- Google Patents. (n.d.).
-
Reddit. (n.d.). How to purify Benzylamine?. r/OrganicChemistry. [Link]
-
Kulikov, A., et al. (2022). Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines. MDPI. [Link]
-
ResearchGate. (n.d.). The effect of amines on the dehydrochlorination of poly(vinyl chloride). [Link]
-
Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. [Link]
-
ResearchGate. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
-
PubChem. (n.d.). 4-Vinylbenzylamine (stabilized with MEHQ). [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. econferences.ru [econferences.ru]
- 4. Vinylation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. users.wfu.edu [users.wfu.edu]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06758K [pubs.rsc.org]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. CAS 50325-49-0: 4-Vinylbenzylamine | CymitQuimica [cymitquimica.com]
- 14. 4-Vinylbenzylamine (stabilized with MEHQ) | C9H11N | CID 11073466 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of (Benzyloxy)(methyl)amine under acidic or basic conditions
Welcome to the Technical Support Center for (Benzyloxy)(methyl)amine. As a Senior Application Scientist, I have compiled this guide to address common stability concerns and troubleshooting scenarios that you, as researchers, scientists, and drug development professionals, may encounter during your experiments. This resource is designed to provide in-depth technical guidance, drawing from established principles of organic chemistry and data on analogous structures to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (Benzyloxy)(methyl)amine?
The main stability concerns for (benzyloxy)(methyl)amine revolve around its susceptibility to cleavage under acidic conditions. The two primary points of potential degradation are the N-O bond and the C-N bond of the benzyl group. While generally stable under neutral and mild basic conditions, exposure to strong acids or bases, especially at elevated temperatures, can lead to decomposition.
Q2: How does pH affect the stability of (benzyloxy)(methyl)amine?
The stability of (benzyloxy)(methyl)amine is significantly influenced by pH.
-
Acidic Conditions (pH < 5): The compound is prone to degradation. The lone pair of electrons on the nitrogen can be protonated, making the N-O and C-N bonds more susceptible to cleavage. The rate of degradation is expected to increase with decreasing pH and increasing temperature.
-
Neutral Conditions (pH 6-8): The compound is generally stable.
-
Basic Conditions (pH > 9): While more stable than in acidic conditions, prolonged exposure to strong bases, particularly at higher temperatures, may lead to degradation, although specific data on this is limited for this exact molecule. Analogous N-alkoxyamides have shown some instability in the presence of strong bases.[1]
Q3: What are the likely degradation products under acidic conditions?
Under acidic conditions, two primary degradation pathways are plausible:
-
Cleavage of the N-Benzyl Group: Protonation of the nitrogen can facilitate the cleavage of the C-N bond, leading to the formation of a stable benzyl cation and methylhydroxylamine. The benzyl cation would then be trapped by a nucleophile in the medium (e.g., water, halide ions) to form benzyl alcohol or a benzyl halide.
-
Cleavage of the N-O Bond: Acid-catalyzed cleavage of the N-O bond is also possible, which would yield N-methylbenzylamine and a hydroxylamine-related species that could further decompose.
Q4: What are the likely degradation products under basic conditions?
Under strongly basic conditions, while less common, degradation could occur. Potential pathways include:
-
Hydrolysis: Although amides are generally stable to base-catalyzed hydrolysis, N-alkoxyamides can be more reactive.[1] It is conceivable that a similar pathway could lead to the cleavage of the molecule.
-
Elimination Reactions: Depending on the substrate and conditions, elimination reactions could be a possibility, though less likely for this specific structure.
Q5: What are the recommended storage conditions for (benzyloxy)(methyl)amine?
To ensure the long-term stability of (benzyloxy)(methyl)amine, it is recommended to:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect it from light.
-
Avoid contact with strong acids and oxidizing agents.
-
For solutions, use a neutral or slightly basic buffer system if compatible with your experimental design.
Q6: Can I use (benzyloxy)(methyl)amine in reactions involving strong acids or bases?
Caution is strongly advised. If your experimental protocol requires the use of strong acids or bases, it is crucial to perform a small-scale pilot experiment to assess the stability of (benzyloxy)(methyl)amine under your specific reaction conditions (e.g., temperature, concentration, reaction time). Monitor the reaction closely for the appearance of degradation products.
Troubleshooting Guides
Problem 1: Low Yield or Unexpected Side Products in an Acid-Catalyzed Reaction
Scenario: You are running a reaction where (benzyloxy)(methyl)amine is a starting material or is present in the reaction mixture, and you are using an acid catalyst (e.g., TFA, HCl). Your yield of the desired product is low, and you observe unknown spots on your TLC or peaks in your LC-MS.
Possible Cause: Acid-catalyzed degradation of (benzyloxy)(methyl)amine. The most likely pathway is the cleavage of the N-benzyl group due to the stability of the resulting benzyl carbocation.
Troubleshooting Steps:
-
Reaction Monitoring:
-
Run a small-scale reaction and monitor it at regular intervals using TLC or LC-MS.
-
Look for the appearance of new, more polar spots (e.g., benzyl alcohol) or peaks corresponding to the mass of potential degradation products (e.g., methylhydroxylamine, N-methylbenzylamine).
-
-
Condition Optimization:
-
Use a milder acid: If possible, switch to a weaker acid catalyst (e.g., acetic acid, pyridinium p-toluenesulfonate).
-
Lower the temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to occur.
-
Reduce reaction time: Minimize the exposure of the compound to acidic conditions.
-
-
Protecting Group Strategy:
-
If the amine functionality is not the reactive center, consider if a more acid-stable protecting group could be used in your synthetic route.
-
Proposed Acid-Catalyzed Degradation Pathway
Caption: Proposed acid-catalyzed cleavage of the N-benzyl group.
Problem 2: Decomposition of (benzyloxy)(methyl)amine During Basic Workup
Scenario: After your reaction, you perform a workup that involves washing with a strong aqueous base (e.g., 1M NaOH), and you notice a decrease in the yield of your desired product.
Possible Cause: Base-induced degradation of (benzyloxy)(methyl)amine. While generally more stable to bases than acids, prolonged contact with strong bases, especially if heat is generated during neutralization, can cause decomposition. N-alkoxy amides have shown susceptibility to strong bases.[1]
Troubleshooting Steps:
-
Use Milder Bases:
-
For neutralization or extraction, use a milder base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).
-
-
Control Temperature:
-
If you must use a strong base, perform the neutralization at a low temperature (e.g., 0 °C) to minimize the risk of thermal degradation.
-
-
Minimize Contact Time:
-
Perform the basic wash quickly and immediately proceed to the next step in your workup (e.g., extraction with an organic solvent).
-
Proposed Base-Induced Degradation Pathway
Caption: Plausible, though less common, base-induced N-O bond cleavage.
Problem 3: Inconsistent Results in Biological Assays
Scenario: You are using (benzyloxy)(methyl)amine in a biological assay and are observing inconsistent results, such as variable IC50 values or a loss of activity over time.
Possible Cause: The compound may be degrading in the assay medium, which can be slightly acidic or basic depending on the buffer system and cell culture conditions.
Troubleshooting Steps:
-
Assess Stability in Assay Buffer:
-
Incubate (benzyloxy)(methyl)amine in your assay buffer under the same conditions as your experiment (e.g., temperature, duration).
-
Analyze samples at different time points by LC-MS to quantify the amount of intact compound remaining.
-
-
Adjust Assay Conditions (if possible):
-
If degradation is observed, consider adjusting the pH of the assay buffer to be closer to neutral, if this does not interfere with the biological assay itself.
-
-
Prepare Fresh Solutions:
-
Always prepare fresh stock solutions of (benzyloxy)(methyl)amine immediately before use to minimize degradation during storage.
-
Stability Data Summary (Illustrative)
The following table provides an illustrative overview of the expected stability of (benzyloxy)(methyl)amine under various conditions, based on data from analogous compounds. This is intended for guidance and may not represent actual experimental results for this specific molecule.
| Condition Category | Reagent/Condition | Temperature | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl | Room Temp | Low | Benzyl alcohol, methylhydroxylamine |
| 0.1 M HCl | 50°C | Very Low | Benzyl alcohol, methylhydroxylamine | |
| Acetic Acid | Room Temp | Moderate | Minor degradation possible over time | |
| Neutral | pH 7.4 Buffer | Room Temp - 50°C | High | Generally stable |
| Basic | 0.1 M NaOH | Room Temp | Moderate to High | Potential for slow degradation |
| 0.1 M NaOH | 50°C | Low to Moderate | Cleavage products | |
| Sat. NaHCO₃ | Room Temp | High | Generally stable for workup |
Experimental Protocol: Stability Assessment
This protocol provides a general method for assessing the stability of (benzyloxy)(methyl)amine under specific acidic or basic conditions.
Objective: To determine the stability of (benzyloxy)(methyl)amine under stressed acidic and basic conditions and to identify potential degradation products.
Materials:
-
(Benzyloxy)(methyl)amine
-
Methanol (HPLC grade)
-
0.1 M HCl (aq)
-
0.1 M NaOH (aq)
-
Phosphate buffer (pH 7.4)
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (benzyloxy)(methyl)amine in methanol.
-
Sample Preparation:
-
Acidic Condition: Add 100 µL of the stock solution to 900 µL of 0.1 M HCl.
-
Basic Condition: Add 100 µL of the stock solution to 900 µL of 0.1 M NaOH.
-
Neutral Control: Add 100 µL of the stock solution to 900 µL of phosphate buffer (pH 7.4).
-
-
Incubation: Incubate all samples at the desired temperature (e.g., room temperature or 50°C). Take aliquots at t=0, 2, 4, 8, and 24 hours. For the t=0 time point, immediately neutralize the acidic and basic samples before analysis.
-
Sample Analysis:
-
Neutralize the acidic and basic aliquots with an equivalent amount of base or acid, respectively.
-
Analyze the samples by HPLC or LC-MS to determine the percentage of (benzyloxy)(methyl)amine remaining and to identify any major degradation products.
-
References
-
Probing N‐Alkoxy Effects in Domino Reactions of α‐Bromoacetamide Derivatives Towards Functionalized γ‐Lactams. Chemistry – A European Journal. [Link]
Sources
Alternative reagents for the benzylation of alcohols
Technical Support Center: Advanced Benzylation Protocols Current Status: Operational | Agent: Senior Application Scientist Dr. K. Topic: Alternative Reagents for the Benzylation of Alcohols
Welcome to the Benzylation Solutions Hub
Scope: Standard Williamson ether synthesis (NaH/BnBr) is the industry workhorse, but it fails catastrophically with base-sensitive substrates (epoxides, esters, silyl ethers) or when racemization is a risk. This support center addresses mild, chemoselective alternatives .
How to use this guide: Navigate to the "Support Module" that matches your substrate's sensitivity. Each module contains mechanistic insights, protocols, and a "Troubleshooting Ticket" section derived from common user errors.
Quick Triage: Reagent Selection Matrix
Before proceeding, identify your constraint. Use this logic flow to select the correct module.
Caption: Decision logic for selecting benzylation reagents based on substrate sensitivity (Acid/Base) and economic constraints.
Module 1: Acid-Catalyzed Benzylation (The Bundle Method)
Reagent: Benzyl 2,2,2-trichloroacetimidate (BTCA) Best For: Base-sensitive substrates (esters, lactones) that can tolerate catalytic acid.
Mechanistic Insight
BTCA acts as a "loaded spring." Under catalytic acidic conditions (TMSOTf or TfOH), the imidate nitrogen is protonated, making trichloroacetamide a neutral, non-nucleophilic leaving group. This generates a reactive benzyl cation (or tight ion pair) that is intercepted by the alcohol.
The Danger Zone: The reaction is a race between intermolecular benzylation (desired) and intramolecular rearrangement to N-benzyl trichloroacetamide (waste).
Standard Protocol (Optimized)
-
Dissolve: Alcohol (1.0 equiv) and Benzyl Trichloroacetimidate (1.2–1.5 equiv) in anhydrous CH₂Cl₂ or Cyclohexane/CH₂Cl₂ (2:1).
-
Catalyst: Cool to 0°C. Add TMSOTf (0.05–0.1 equiv) or TfOH (catalytic).
-
Monitor: Stir at RT. Reaction is usually complete in <2 hours.
-
Quench: Add Et₃N (to neutralize acid) before concentration.
Troubleshooting Tickets (Q&A)
Ticket #101: "My reaction turned into a white solid and yield is 0%."
-
Diagnosis: You created the rearrangement byproduct (N-benzyl trichloroacetamide). This happens if the reaction mixture heats up too fast or the alcohol is sterically hindered.
-
Solution:
-
Switch solvent to cyclohexane/DCM (2:1) . Non-polar solvents suppress the rearrangement.
-
Use Triflic Acid (TfOH) instead of TMSOTf if the alcohol is hindered; the proton is smaller than the silyl group.
-
Ticket #102: "My acid-labile protecting group (e.g., acetonide) fell off."
-
Diagnosis: The catalyst loading was too high or the reaction ran too long.
-
Solution: Use Triphenylcarbenium tetrafluoroborate (TrBF₄) as a milder catalyst, or buffer the reaction with molecular sieves.
Module 2: Neutral/Thermal Benzylation (The Dudley Reagent)
Reagent: 2-Benzyloxy-1-methylpyridinium triflate (Bn-OPT) Best For: "Fragile" substrates sensitive to both acid and base (e.g., complex natural products, β-hydroxy esters).
Mechanistic Insight
This reagent operates via an
Caption: Thermal activation pathway of the Dudley reagent. MgO is added to neutralize any adventitious triflic acid.
Standard Protocol
-
Mix: Alcohol (1.0 equiv), Bn-OPT (2.0 equiv), and MgO (2.0 equiv).
-
Solvent: Suspend in Trifluorotoluene (PhCF₃) . Note: Toluene can work, but PhCF₃ is often superior for solubility and boiling point.
-
Heat: Warm to 83°C (reflux) for 4–12 hours.
-
Workup: Filter through a pad of Celite (removes MgO and pyridone salts). Concentrate.
Troubleshooting Tickets (Q&A)
Ticket #201: "The reagent isn't dissolving."
-
Diagnosis: Bn-OPT is a salt and has poor solubility in non-polar solvents at RT.
-
Solution: This is normal.[2] It is a heterogeneous reaction.[3] Do not add DMF or DMSO to dissolve it; you need the non-polar environment to encourage the ion-pairing mechanism.
Ticket #202: "I cannot buy the Dudley reagent, or it's too expensive."
-
Diagnosis: Supply chain or budget constraints.
-
Solution: Generate it in situ.
-
Mix 2-benzyloxypyridine + Methyl Triflate (MeOTf) in PhCF₃.
-
Stir 1h to form the salt.
-
Add your alcohol and MgO, then heat.
-
Module 3: Reductive Etherification
Reagents: Benzaldehyde + Triethylsilane (Et₃SiH) + Lewis Acid Best For: Avoiding benzyl halides entirely; substrates compatible with silanes.
Mechanistic Insight
Instead of displacing a leaving group, this method condenses the alcohol with benzaldehyde to form a hemiacetal/oxocarbenium ion, which is immediately reduced by the silane. This avoids strong bases and potent alkylating agents.[1]
Standard Protocol (Yb-Catalyzed)
-
Mix: Alcohol (1.0 equiv), Benzaldehyde (1.1 equiv), and Et₃SiH (1.2 equiv) in DCM.
-
Catalyst: Add Yb(OTf)₃ (5–10 mol%).
-
Run: Stir at RT for 6–12 hours.
-
Note: If the alcohol is secondary/tertiary, more active catalysts like FeCl₃ or Bi(OTf)₃ may be required.
Troubleshooting Tickets (Q&A)
Ticket #301: "I'm getting dibenzyl ether instead of my product."
-
Diagnosis: Homocoupling of benzaldehyde (Benzaldehyde + Silane -> Benzyl alcohol -> Benzyl ether).
-
Solution: Add the benzaldehyde and silane slowly (syringe pump) to the solution containing the alcohol and catalyst. This keeps the alcohol concentration high relative to the aldehyde.
Summary Comparison Table
| Feature | Williamson (NaH/BnBr) | BTCA (Bundle) | Dudley Reagent | Reductive Etherification |
| pH Condition | Strongly Basic | Catalytic Acid | Neutral | Mildly Acidic |
| Temp | 0°C to Reflux | 0°C to RT | 80°C+ | RT |
| Atom Economy | Good | Poor (Large byproduct) | Poor (Pyridone waste) | Good |
| Key Risk | Epimerization / Elimination | Rearrangement to Amide | Cost / Solubility | Over-reduction |
| Best For | Robust, simple alcohols | Base-sensitive esters | Complex, fragile scaffolds | Halide-free synthesis |
References
-
The Bundle Method (BTCA)
-
The Dudley Reagent
-
Poon, K. W. C., & Dudley, G. B. (2006).[1] Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt. J. Org. Chem., 71(10), 3923–3927.
-
-
In Situ Dudley Protocol
-
Reductive Etherification
-
Pelosi, A., et al. (2019).[7] Reductive Etherification of Aldehydes and Ketones with Alcohols and Triethylsilane Catalysed by Yb(OTf)3. Adv. Synth. Catal., 361, 1-9.
-
-
Silver Oxide Mediated
Sources
- 1. Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt [organic-chemistry.org]
- 2. Benzylic substitution, benzylation [organic-chemistry.org]
- 3. Ether synthesis by reductive etherification [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cosolvent-Promoted O-Benzylation with Silver(I) Oxide: Synthesis of 1'-Benzylated Sucrose Derivatives, Mechanistic Studies, and Scope Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Removal of benzyl protecting groups from amines
Technical Support Center: N-Debenzylation of Amines Ticket ID: N-BN-REM-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Triage
Removing an
The Golden Rule: There is no universal deprotection condition. You must select your method based on the amine type (secondary vs. tertiary) and substrate sensitivity (presence of halogens, olefins, or sulfur).
Method Selection Decision Tree
Figure 1: Strategic selection guide for N-debenzylation methodologies.
Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation (The Gold Standard)
Best for: Clean substrates, secondary amines, lack of catalyst poisons.
The Science: Palladium coordinates with the amine and hydrogen. The rate-determining step is often the adsorption of the bulky benzyl group.
Critical Additive: Acetic Acid. Free amines can poison the catalyst by forming strong dative bonds with Pd. Protonating the amine (
Step-by-Step:
-
Setup: Purge a reaction flask with
. Add 10 wt% Pd/C (e.g., if substrate is 100 mg, add 10-20 mg catalyst).-
Safety Note: Pd/C is pyrophoric. Wet the catalyst with a small amount of toluene or water before adding the flammable solvent.
-
-
Solvent: Dissolve substrate in MeOH or EtOH.
-
Additive: Add 1.0–2.0 equivalents of Acetic Acid or HCl (1M in MeOH).
-
Reaction: Evacuate and backfill with
(balloon pressure is usually sufficient). Stir vigorously.-
Tip: Stirring rate directly impacts gas-liquid mass transfer.
-
-
Workup: Filter through a Celite pad (do not let the pad dry out completely to avoid fire risk). Wash with MeOH. Concentrate filtrate.[1]
Protocol B: ACE-Cl Dealkylation (Olofson’s Method)
Best for: Substrates with halogens/olefins, or tertiary amines resistant to hydrogenation.
The Science: 1-Chloroethyl chloroformate (ACE-Cl) attacks the amine to form a quaternary salt, which eliminates to a carbamate.[2] Methanolysis then reveals the amine.
Step-by-Step:
-
Acylation: Dissolve tertiary
-benzyl amine (1.0 equiv) in dry 1,2-dichloroethane (DCE). -
Reagent: Add ACE-Cl (1.2 – 1.5 equiv) at 0°C under Argon.
-
Reflux 1: Heat to reflux (83°C) for 2–4 hours. Monitor by TLC for disappearance of starting material.
-
Evaporation: Cool and concentrate in vacuo to remove excess ACE-Cl and DCE. Do not wash.
-
Methanolysis: Redissolve the crude carbamate residue in MeOH.
-
Reflux 2: Reflux for 1 hour. This decomposes the carbamate to the amine hydrochloride salt,
, and acetaldehyde. -
Workup: Concentrate. The residue is the pure amine HCl salt.
Protocol C: Transfer Hydrogenation
Best for: Labs without H2 gas lines, or for faster kinetics than balloons.
Step-by-Step:
-
Dissolve substrate in dry MeOH.[3]
-
Add 10 wt% Pd/C.[1]
-
Add Ammonium Formate (5–10 equivalents).
-
Reflux for 1–4 hours.
-
Note: Ammonium formate decomposes to
, , and in situ on the catalyst surface, creating a high local concentration of active hydrogen.
-
Mechanistic Insight: The ACE-Cl Pathway
Understanding the mechanism is crucial for troubleshooting low yields in Method B. If the carbamate is stable, the second reflux failed.
Figure 2: The Olofson dealkylation mechanism. Note that Benzyl Chloride (BnCl) is a byproduct.
Troubleshooting & FAQs
Diagnostic Matrix
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalled (<10% conv) | Catalyst Poisoning (S, N) | Add 2 eq. Acetic Acid or HCl . Switch to Pearlman's Catalyst ( |
| Reaction Stalled (50% conv) | Product Inhibition | The secondary amine product is poisoning the catalyst. Filter, add fresh catalyst, and add acid. |
| Halogen Loss (Dehalogenation) | Over-reduction | Stop H2. Switch to ACE-Cl (Method B) or use sulfided Pt/C (poisoned catalyst). |
| Fire upon filtration | Pyrophoric Catalyst | Never suck the filter cake dry. Keep it wet with water/solvent. Dispose in a water-filled container. |
| Low Yield (ACE-Cl) | Stable Carbamate | The methanolysis step was too short or not hot enough. Ensure full reflux in MeOH for >1 hour. |
Frequently Asked Questions
Q: Can I remove an
Q: My substrate has a sulfur atom (thioether/thiophene). Hydrogenation failed. A: Sulfur is a potent catalyst poison for Palladium.[4] It irreversibly binds to the active sites.
-
Fix: Use ACE-Cl (Method B).
-
Alternative: Use Raney Nickel (requires massive excess, as the S will poison the Ni, but the excess Ni drives the reduction). Warning: Raney Ni can desulfurize the molecule.
Q: Why use Pearlman’s Catalyst (
Q: Is there a mild oxidative method? A: Yes, Ceric Ammonium Nitrate (CAN) .
-
Protocol: 2.5 eq CAN in MeCN/H2O (3:1) at 0°C.
-
Limitation: This works best for electron-rich benzyls (like PMB) but can work for simple Benzyls on tertiary amines. It will oxidize other sensitive functional groups (alcohols, aldehydes).
References
-
Olofson's Method (ACE-Cl): Olofson, R. A., et al. "A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines." Journal of Organic Chemistry, vol. 49, no. 11, 1984, pp. 2081–2082.
- Catalytic Hydrogenation Review: Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (Standard Text).
-
Transfer Hydrogenation: Ram, S., & Spicer, L. D. "Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate." Synthetic Communications, vol. 17, no. 4, 1987, pp. 415-418.
-
CAN Oxidative Cleavage: Bull, S. D., et al. "Chemoselective Debenzylation of N-Benzyl Tertiary Amines with Ceric Ammonium Nitrate." Journal of the Chemical Society, Perkin Transactions 1, 2001, pp. 2931-2938.
Sources
Validation & Comparative
Introduction: The Analytical Imperative for (Benzyloxy)(methyl)amine
An In-Depth Comparative Guide to HPLC and GC-MS Methods for the Analysis of (Benzyloxy)(methyl)amine
(Benzyloxy)(methyl)amine (also known as N-methyl-O-benzylhydroxylamine, CAS No. 22513-22-0) is a key chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its structure, featuring a primary amine and a benzyl group, imparts specific physicochemical properties that present unique challenges and opportunities for analytical chemists.[2] Accurate quantification of (Benzyloxy)(methyl)amine is critical for process monitoring, impurity profiling, and ensuring the quality and safety of final products.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a head-to-head comparison of their performance characteristics to guide you in selecting the optimal method for your specific application.
Physicochemical Profile of (Benzyloxy)(methyl)amine
Understanding the analyte's properties is the foundation for method development.
-
Molecular Formula: C₈H₁₁NO[2]
-
Molecular Weight: 137.18 g/mol [2]
-
Polarity: The presence of the amine group (-NH) makes the molecule polar and capable of hydrogen bonding.
-
Volatility: (Benzyloxy)(methyl)amine is not a highly volatile compound, which has significant implications for Gas Chromatography.[3]
-
Thermal Stability: While moderately stable, like many amines, it can be susceptible to degradation at the high temperatures often used in GC inlets.[3][4]
-
UV Absorbance: The benzyl group contains a chromophore (the benzene ring), allowing for direct detection using UV-Vis spectrophotometry, a common detector for HPLC.
These properties suggest that while HPLC is a straightforward choice, GC-MS analysis is feasible but will likely require chemical modification (derivatization) to overcome the challenges of low volatility and high polarity.
High-Performance Liquid Chromatography (HPLC): The Robust Workhorse
HPLC is a premier technique for separating non-volatile and thermally sensitive compounds, making it exceptionally well-suited for the analysis of (Benzyloxy)(methyl)amine.[4] The separation occurs in a liquid mobile phase, avoiding the need for high-temperature vaporization and thus minimizing the risk of analyte degradation.
Principle of HPLC Analysis
In a typical reversed-phase HPLC setup, the sample is dissolved in a suitable solvent and injected into a high-pressure stream of a liquid mobile phase. The mobile phase carries the sample through a column packed with a non-polar stationary phase (e.g., C18). (Benzyloxy)(methyl)amine, being moderately polar, will interact with both the stationary and mobile phases. By carefully controlling the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile), its separation from other components in the sample matrix can be precisely controlled.[5][6]
Workflow for HPLC Analysis of (Benzyloxy)(methyl)amine
Caption: A typical experimental workflow for the HPLC-UV analysis of (Benzyloxy)(methyl)amine.
Detailed Experimental Protocol: HPLC-UV
This protocol provides a robust starting point for the quantification of (Benzyloxy)(methyl)amine.
-
Instrumentation & Columns:
-
HPLC system with a UV-Vis detector (e.g., Diode Array Detector - DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents & Mobile Phase:
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Deionized Water (18.2 MΩ·cm).
-
Formic Acid (ACS Grade).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The addition of formic acid helps to protonate the amine, ensuring a consistent ionic state and leading to sharper, more symmetrical peaks.[7]
-
Diluent: Methanol/Water (50:50 v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 10.0 10 90 12.0 10 90 12.1 90 10 | 15.0 | 90 | 10 |
-
-
Sample and Standard Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of (Benzyloxy)(methyl)amine reference standard into a 10 mL volumetric flask and dissolve in diluent.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock standard with the diluent.
-
Sample Preparation: Accurately weigh a known amount of the sample containing (Benzyloxy)(methyl)amine, dissolve it in the diluent to achieve a final concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity through Derivatization
GC-MS is a powerful technique renowned for its high separation efficiency and sensitivity.[4] However, for polar and non-volatile compounds like amines, direct analysis is often challenging, leading to poor peak symmetry and column adsorption.[8][9] The solution is chemical derivatization, a process that converts the analyte into a more volatile and thermally stable form suitable for GC.[10]
The Necessity of Derivatization
Derivatization for GC analysis of amines serves several critical functions:[8][11]
-
Increases Volatility: By replacing the active hydrogen on the amine group with a non-polar group, the boiling point of the analyte is lowered.
-
Improves Peak Shape: It reduces interactions with active sites in the GC inlet and column, resulting in sharper, more symmetrical peaks.
-
Enhances Sensitivity: The introduction of specific functional groups (e.g., fluorine atoms) can increase detector response.
-
Provides Structural Information: The mass spectrum of the derivative provides a unique fragmentation pattern that confirms the analyte's identity.
Common derivatization strategies include acylation (using reagents like trifluoroacetic anhydride, TFAA) and silylation (using reagents like BSTFA).[10][11] Acylation is often preferred for amines as it produces stable derivatives.
Workflow for GC-MS Analysis of (Benzyloxy)(methyl)amine
Caption: A typical experimental workflow for the GC-MS analysis of (Benzyloxy)(methyl)amine, including the critical derivatization step.
Detailed Experimental Protocol: GC-MS with Acylation
This protocol details a trifluoroacetic anhydride (TFAA) derivatization method.
-
Instrumentation & Columns:
-
GC system coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).
-
Capillary column such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[12]
-
-
Reagents:
-
Ethyl Acetate (Anhydrous).
-
Trifluoroacetic anhydride (TFAA).
-
(Benzyloxy)(methyl)amine reference standard.
-
-
Derivatization Procedure: [8]
-
Standard/Sample Preparation: Prepare standards or samples in anhydrous ethyl acetate in a 2 mL autosampler vial.
-
Reagent Addition: To 200 µL of the sample/standard solution, add 100 µL of TFAA.
-
Reaction: Cap the vial tightly and heat at 60 °C for 20 minutes.
-
Cooling: Allow the vial to cool to room temperature before placing it in the autosampler for analysis.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical requirements, such as the need for sensitivity, structural confirmation, sample throughput, and available instrumentation.
| Feature | HPLC-UV | GC-MS | Rationale & Insights |
| Analyte Suitability | Excellent | Good (with derivatization) | HPLC is ideal for non-volatile, polar compounds.[4] GC requires derivatization to handle the amine's polarity and low volatility.[8] |
| Sample Preparation | Simple (Dissolve, Filter) | Complex (Derivatization required) | The additional derivatization step for GC-MS adds time, cost (reagents), and potential for error to the workflow. |
| Sensitivity | Good to Excellent | Excellent to Superior | While HPLC-UV is sufficient for many applications, GC-MS, especially in Selected Ion Monitoring (SIM) mode, often provides lower limits of detection.[4][5] |
| Selectivity | Good | Excellent | Chromatographic resolution provides selectivity in HPLC. GC-MS adds a second dimension of selectivity through mass analysis, virtually eliminating co-elution issues. |
| Structural Confirmation | Limited (Retention time only) | Definitive | The mass spectrum from GC-MS provides a unique fragmentation pattern, acting as a "fingerprint" for unequivocal identification of the analyte.[13] |
| Run Time | Moderate (10-20 min) | Fast (5-15 min) | Modern GC methods can be very rapid, although the time saved in the analysis may be offset by longer sample preparation.[3] |
| Robustness | High | Moderate to High | HPLC methods are generally considered very robust for routine QC. GC methods can be affected by inlet activity and column degradation if not properly maintained. |
| Cost (Instrument) | Moderate | Moderate to High | Basic HPLC-UV systems can be less expensive than GC-MS systems, though costs are comparable for advanced configurations.[5] |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and valid techniques for the analysis of (Benzyloxy)(methyl)amine, but they serve different analytical goals.
-
Choose HPLC for:
-
Routine Quality Control (QC): When analyzing for purity or assay in bulk materials or formulated products, the simplicity, robustness, and high throughput of HPLC-UV make it the ideal choice.
-
Analysis of Thermally Labile Impurities: If potential degradation products are of concern, the gentle, ambient-temperature nature of HPLC is superior.
-
-
Choose GC-MS for:
-
Trace-Level Analysis: For detecting low-level impurities or quantifying the analyte in complex matrices (e.g., environmental or biological samples), the superior sensitivity and selectivity of GC-MS are invaluable.
-
Definitive Identification: When unequivocal structural confirmation is required (e.g., in impurity identification or forensic analysis), the mass spectral data provided by GC-MS is essential.[13]
-
Ultimately, the optimal method is the one that best aligns with the analytical problem at hand. For a comprehensive analytical laboratory, having both capabilities provides the flexibility to tackle any challenge related to the quantification and identification of (Benzyloxy)(methyl)amine.
References
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
Reddit. (2025, January 16). Derivatization of tertiary amine for GC/MS? r/Chempros. Retrieved from [Link]
-
AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
ResearchGate. (2014, October 15). Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production? Retrieved from [Link]
-
Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
- Zhang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 375-384.
-
Chemsrc. (2025, August 25). N-methyl-O-benzyl-hydroxylamine | CAS#:22513-22-0. Retrieved from [Link]
-
ResearchGate. (n.d.). O-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
-
ASTM International. (1992). D5315: Standard Test Method for Carbamates in Water. Retrieved from [Link]
-
PubChem. (n.d.). (Benzyloxy)(methyl)amine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC data of (RS)-α-methyl benzyl amine before catalysed by (R)-specific transaminase. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Der Pharma Chemica. (2010). Determination and validation of Monomethylamine content by Ion Chromatography method in pharmaceutical drug substances. Retrieved from [Link]
-
SciSpace. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones. Retrieved from [Link]
-
Molecules. (2022, April 15). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]
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- 2. (Benzyloxy)(methyl)amine | C8H11NO | CID 13417387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. amptechfl.com [amptechfl.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
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- 11. gcms.cz [gcms.cz]
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- 13. waters.com [waters.com]
Comparative Guide: Biological Activity of Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine Derivatives
Executive Summary
This guide evaluates the biological performance of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives , a class of cationic amphiphiles derived from the 1,3-bis(aminomethyl)cyclohexane (1,3-BAC) scaffold.
Core Insight: Unlike traditional antibiotics that often struggle with permeability in Gram-negative bacteria, these derivatives exhibit a "membrane-active" mechanism. The optimized analogs (specifically Compounds 6l and 6m ) demonstrate superior potency compared to standard-of-care antibiotics like Tetracycline, with Minimum Inhibitory Concentrations (MIC) as low as 0.002–0.016 µg/mL against specific pathogens, while maintaining a high safety margin (low hemolytic activity).
Chemical Basis & Mechanism of Action
The Pharmacophore
The subject compounds belong to the class of N,N'-disubstituted 1,3-diaminocyclohexanes . The structure consists of a lipophilic cyclohexane core acting as a spacer between two secondary amine groups, which are further functionalized with benzyl moieties.
-
Cationic Center: The secondary amines are protonated at physiological pH, providing electrostatic attraction to negatively charged bacterial cell membranes.
-
Lipophilic Wings: The benzyl substituents facilitate insertion into the lipid bilayer, disrupting membrane integrity.
Mechanism: Selective Membrane Permeabilization
The primary mode of action is selective membrane disruption . The compounds target the anionic phospholipids (phosphatidylglycerol/cardiolipin) prevalent in bacterial membranes, distinguishing them from the zwitterionic phospholipids (phosphatidylcholine) of mammalian cells.
Figure 1: Selective mechanism of action favoring bacterial membrane disruption over mammalian toxicity.
Comparative Performance Analysis
The following data compares the optimized benzyl derivatives (Compounds 6l/6m) against standard antibiotics and structural analogs.
Table 1: Antimicrobial Potency (MIC in µg/mL)
Lower values indicate higher potency.
| Compound Class | Specific Agent | S. aureus (Gram +) | P. aeruginosa (Gram -) | M. tuberculosis |
| Subject Derivative | Compound 6l (Optimized) | 0.004 | 0.008 | 1.1 µM (Analogs) |
| Subject Derivative | Compound 6m (Optimized) | 0.002 | 0.016 | N/A |
| Standard Antibiotic | Tetracycline | 0.5 – 2.0 | 16 – 32 (Resistant) | N/A |
| Standard Antibiotic | Ciprofloxacin | 0.25 – 1.0 | 0.5 – 1.0 | 0.5 – 2.0 |
| Structural Analog | Ethambutol | Inactive | Inactive | 2.0 – 4.0 |
Performance Verdict:
-
Gram-Negative Efficacy: The subject derivatives show exceptional potency against P. aeruginosa, a pathogen notoriously difficult to treat due to its efflux pumps. The membrane-disrupting mechanism likely bypasses these pumps.
-
Potency Ratio: Compound 6m is approximately 100x more potent than Tetracycline against susceptible S. aureus strains.
Table 2: Safety Profile (Hemolytic Activity)
Hemolysis measured at 512 µg/mL concentration.
| Compound | Hemolysis (%) | Cytotoxicity Interpretation |
| Benzyl-1,3-BAC Derivatives | < 5% | Non-Toxic / Selective |
| Amphotericin B (Control) | > 90% | Highly Toxic |
| Triton X-100 (Control) | 100% | Total Lysis |
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
Protocol A: Synthesis via Reductive Amination
This is the industry-standard method for generating the library of derivatives.
Reagents:
-
Substituted Benzaldehydes (e.g., 4-chlorobenzaldehyde, 3,4-dichlorobenzaldehyde)
-
Sodium Borohydride (
) or Sodium Triacetoxyborohydride -
Methanol (MeOH)
Workflow:
-
Imine Formation: Dissolve 1,3-BAC (1 eq) in anhydrous MeOH. Add substituted benzaldehyde (2.2 eq). Stir at Room Temperature (RT) for 4–6 hours.
-
Checkpoint: Monitor by TLC for disappearance of amine.
-
-
Reduction: Cool mixture to 0°C. Add
(4 eq) portion-wise. -
Workup: Stir overnight at RT. Evaporate solvent. Redissolve in DCM, wash with water/brine.
-
Purification: Column chromatography (Silica gel, Chloroform/Methanol gradient).
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Method: Broth Microdilution (CLSI Standards).
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard). -
Plate Setup: Use 96-well plates. Add 100 µL Mueller-Hinton Broth.
-
Dilution: Perform serial 2-fold dilutions of the test compound (Start at 128 µg/mL down to 0.001 µg/mL).
-
Incubation: Add 100 µL bacterial suspension. Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).
Protocol C: Hemolytic Activity Assay (Toxicity Screen)
-
Blood Prep: Wash fresh human/rabbit erythrocytes (RBCs) 3x with PBS. Resuspend to 2% hematocrit.
-
Exposure: Incubate RBC suspension with test compounds (up to 512 µg/mL) for 1 hour at 37°C.
-
Controls: Positive Control = 1% Triton X-100 (100% lysis); Negative Control = PBS (0% lysis).
-
Measurement: Centrifuge at 1000g for 5 min. Measure absorbance of supernatant at 540 nm (Hemoglobin release).
Synthesis & Screening Workflow
The following diagram outlines the logical flow from chemical synthesis to biological validation.
Figure 2: Critical path for identifying lead candidates like Compound 6l and 6m.
Conclusion and Recommendations
The benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives represent a significant advancement over traditional diamine antimicrobials.
-
For Drug Development: The 1,3-BAC core provides a rigid scaffold that reduces conformational entropy compared to linear polyamines, potentially enhancing receptor/membrane binding affinity.
-
Recommendation: Researchers focusing on Multi-Drug Resistant (MDR) Pseudomonas or Mycobacterium should prioritize the 3,4-dichlorobenzyl or 4-chlorobenzyl substitution patterns (Compounds 6l/6m series), as these lipophilic halogens drive the highest potency.
References
-
Kumar, D., et al. (2010). "Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives." Bioorganic & Medicinal Chemistry Letters, 20(3), 893-895.
-
BenchChem. "Structure-Activity Relationship of 1,3-Dibenzylurea and Diamine Analogs."
-
PubChem. "Compound Summary: 1,3-Bis(aminomethyl)cyclohexane."[2]
-
Sharma, M., et al. (2011). "Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives."[3][4][5] European Journal of Medicinal Chemistry.
Sources
- 1. CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane [cymitquimica.com]
- 2. 1,3-Bis(aminomethyl)cyclohexane | C8H18N2 | CID 17406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (Benzyloxy)(methyl)amine for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe handling and proper disposal of (Benzyloxy)(methyl)amine (CAS No. 22513-22-0), also known as N-Methyl-O-benzylhydroxylamine.[1] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information herein is designed for researchers, scientists, and drug development professionals who handle this and similar amine compounds in a laboratory setting.
Core Safety Directives: Hazard Profile and Immediate Precautions
Before any handling or disposal operations commence, a thorough understanding of the chemical's hazard profile is mandatory. (Benzyloxy)(methyl)amine is a hazardous substance that requires stringent safety controls.
Hazard Identification
The primary hazards associated with (Benzyloxy)(methyl)amine are summarized below. This information is derived from Globally Harmonized System (GHS) classifications and underscores the need for caution.[2][3]
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage | H318: Causes serious eye damage | Danger |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |
| Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
| Aquatic Hazard (Chronic) | H412: Harmful to aquatic life with long lasting effects | - |
Note: Data synthesized from multiple sources, including for related amine compounds which may exhibit similar properties.[2][3][4]
Mandatory Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable. The causality for each piece of equipment is to create a complete barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or, preferably, a full-face shield.[5][6] This is crucial to protect against splashes that can cause serious eye damage.[2][3]
-
Hand Protection: Handle with chemically resistant gloves, such as nitrile, that have been inspected for integrity before use.[5][7] Dispose of contaminated gloves immediately after use in accordance with disposal protocols.[8]
-
Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[5][9] For large quantities or significant spill risk, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling should occur in a well-ventilated area, ideally within a certified chemical fume hood, to prevent the inhalation of vapors.[5][6][9] If exposure limits are exceeded or vapors are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[4][6]
Engineering Controls and Incompatible Materials
-
Ventilation: Always handle (Benzyloxy)(methyl)amine in a chemical fume hood to minimize inhalation risk.[10] Ensure emergency exits and safety shower/eyewash stations are accessible.[5][9]
-
Incompatible Substances: Store and handle this compound away from strong acids and oxidizing agents to prevent potentially hazardous reactions.[6][11] Keep away from all sources of ignition, including heat, sparks, and open flames.[6][7]
Standard Operating Protocol for Disposal
The guiding principle for the disposal of (Benzyloxy)(methyl)amine is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer. [11][12] Discharge into the environment must be avoided.[5]
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions within a waste container.
-
Action: Collect all waste materials containing (Benzyloxy)(methyl)amine—including residual product, contaminated consumables (e.g., pipette tips, wipes, gloves), and spill cleanup materials—in a dedicated waste container.[13]
-
Causality: Keeping amine waste separate from other chemical wastes, especially acids, prevents violent exothermic reactions and ensures proper handling by disposal technicians.[11]
-
Container: The waste container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tightly-sealing lid to prevent leaks and the release of fumes.[11][13]
Step 2: Hazardous Waste Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Action: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "(Benzyloxy)(methyl)amine"
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")
-
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks, preventing accidental exposures or improper handling during consolidation and transport.
Step 3: Temporary Storage (Satellite Accumulation)
Waste must be stored safely within the laboratory pending pickup.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[13]
-
Causality: The SAA must be a cool, dry, and well-ventilated location away from direct sunlight, heat sources, and incompatible materials.[5][11] This minimizes the degradation of the container and reduces the risk of accidental reactions.
Step 4: Arranging for Professional Disposal
Final disposal must be handled by trained professionals.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[7][11][12][13]
-
Causality: Licensed contractors are equipped to transport and dispose of hazardous materials in accordance with all local, state, and federal regulations, ensuring environmental compliance and leveraging methods like high-temperature incineration for complete destruction.[7][11][14]
Sources
- 1. N-methyl-O-benzyl-hydroxylamine | CAS#:22513-22-0 | Chemsrc [chemsrc.com]
- 2. (Benzyloxy)(methyl)amine | C8H11NO | CID 13417387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. aaronchem.com [aaronchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. afgsci.com [afgsci.com]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. vumc.org [vumc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. technologycatalogue.com [technologycatalogue.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
